Carbon disulfide
Description
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/CS2/c2-1-3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJOPFRUJISHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CS2 | |
| Record name | CARBON DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CARBON DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Carbon disulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Carbon_disulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25948-29-2 | |
| Record name | Carbon disulfide, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25948-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6023947 | |
| Record name | Carbon disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Carbon disulfide appears as a clear colorless to light yellow volatile liquid with a strong disagreeable odor. Flammable over a wide vapor/air concentration range (1%-50%). Vapors are readily ignited; the heat of a common light bulb may suffice. Insoluble in water and more dense than water. Hence sinks in water. Vapors are heavier than air. Used in the manufacture of rayon and cellophane, in the manufacture of flotation agents and as a solvent., Gas or Vapor; Liquid, Colorless to faint-yellow liquid with a sweet ether-like odor. [Note: Reagent grades are foul smelling.] [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to faint-yellow liquid with a sweet ether-like odor., Colorless to faint-yellow liquid with a sweet ether-like odor. [Note: Reagent grades are foul smelling.] | |
| Record name | CARBON DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon disulfide | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbon disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/52 | |
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| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Carbon disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBON DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/574 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon disulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
116 °F at 760 mmHg (EPA, 1998), 46.2 °C, 46 °C, 116 °F | |
| Record name | CARBON DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/574 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon disulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-22 °F (EPA, 1998), -22 °F (-30 °C) (Closed cup), -30 °C c.c., -22 °F | |
| Record name | CARBON DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/574 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon disulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 2160 mg/L at 25 °C, Soluble in water, Slightly soluble in water, Soluble in chloroform; miscible with ethanol, ether, For more Solubility (Complete) data for Carbon disulfide (6 total), please visit the HSDB record page., 2.16 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.2, 0.3% | |
| Record name | CARBON DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbon disulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036574 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CARBON DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Carbon disulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.2632 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.2632 g/cu cm at 20 °C, Saturated vapor density = 0.08021 lb/cu ft at 70 °C, Relative density (water = 1): 1.26, 1.26 | |
| Record name | CARBON DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/574 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon disulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.67 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.67 (Air = 1), Relative vapor density (air = 1): 2.63, 2.67 | |
| Record name | CARBON DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/574 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
360 mmHg at 77 °F (EPA, 1998), 395.0 [mmHg], 359 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 48, 297 mmHg | |
| Record name | CARBON DISULFIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Carbon disulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/52 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Carbon disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CARBON DISULFIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0022 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CARBON DISULFIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/574 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Carbon disulfide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0104.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
Carbon disulfide is normally available both in technical and reagent grades (up to 99.9% pure with a trace benzene contaminant) ..., Impurities: Sulfur compounds. | |
| Record name | Carbon disulfide | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/52 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Mobile ... liquid, Clear, colorless or faintly yellow liquid | |
CAS No. |
75-15-0, 12122-00-8, 12539-80-9 | |
| Record name | CARBON DISULFIDE | |
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Melting Point |
-167 °F (EPA, 1998), -111.7 °C, -111.6 °C, -111 °C, -169 °F | |
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Advanced Synthesis and Production Methodologies of Carbon Disulfide
Industrial Synthesis Pathways: Contemporary and Historical Processes
The industrial production of carbon disulfide has historically relied on the reaction of carbon with sulfur, but modern processes primarily utilize methane (B114726) as the carbon source.
Methane-Sulfur Reaction Systems
The dominant contemporary method for producing this compound involves the reaction of methane (CH₄) with sulfur (S). This process, often referred to as the sulfurization of methane, was introduced in the 1950s and gained widespread adoption by the mid-20th century, largely superseding older methods atamanchemicals.combritannica.comnih.govgoogle.com.
The main reaction is represented as: 2CH₄ + S₈ → 2CS₂ + 4H₂S wikipedia.org
This highly endothermic reaction typically occurs at elevated temperatures, often ranging from 550°C to 750°C, with some sources indicating ranges up to 1000°C wikipedia.orgfossee.inecoinvent.orggoogle.com. Catalysts, such as silica (B1680970) gel or alumina (B75360), are employed to facilitate the reaction and improve efficiency wikipedia.orgacs.org. A slight excess of sulfur (approximately 5%) is often used to ensure high methane conversion and minimize the formation of carbon and tar byproducts ecoinvent.org.
The process involves preheating purified natural gas (containing over 95% methane) to around 250°C. This hot methane gas is then mixed with liquid sulfur, which is vaporized, and the mixture's temperature is further raised to the reaction temperature (e.g., 550-650°C) within a reaction furnace ecoinvent.org. The reaction can also be carried out at operating pressures typically between 400-700 kPa ecoinvent.org. Modern plants can achieve a 99.99% pure this compound product through fractional distillation atamanchemicals.com. Hydrogen sulfide (B99878) (H₂S) is a significant byproduct of this reaction, which can be recycled back to produce elemental sulfur via the Claus reaction (2H₂S + O₂ → 2S + 2H₂O) or used for other syntheses fossee.in.
Research findings indicate that the yield of this compound is significantly influenced by reactor temperature and the H₂S/CH₄ feed ratio. Studies have shown that CS₂ yield increases with an increasing H₂S to CH₄ feed gas ratio (up to H₂S/CH₄ ≤ 4) and that in lower temperatures (below 1000°K), the yield of this compound approaches zero .
Table 1: Typical Operating Conditions for Methane-Sulfur Reaction Systems
| Parameter | Typical Range / Value | Notes |
| Temperature | 550–750 °C | Some sources indicate up to 1000°C wikipedia.orgfossee.inecoinvent.orggoogle.com |
| Pressure | 400–700 kPa | ecoinvent.org |
| Carbon Source | Methane (Natural Gas) | Purified, >95% methane ecoinvent.org |
| Sulfur Excess | ~5% | To ensure methane conversion and minimize byproducts ecoinvent.org |
| Catalysts | Silica gel, Alumina | wikipedia.orgacs.org |
| Methane Conversion | Up to 99.9% | Achieved at 650°C in some processes fossee.in |
| CS₂ Purity (post-distillation) | 99.99% | atamanchemicals.com |
Charcoal-Sulfur Vapor Reactions
Historically, this compound was manufactured by heating charcoal (or coke) with sulfur vapor at high temperatures, typically ranging from 750°C to 1000°C (1,400°–1,800°F) britannica.comnih.govwikipedia.org. This method was the primary industrial-scale production route until around 1950 nih.gov.
The basic reaction involved is: C + 2S → CS₂ google.com
This process often utilized retorts made of cast iron, heated by an external source google.com. While effective, this method had several disadvantages. The retorts were expensive to construct and inefficient in heat utilization google.com. The high temperatures (above 600-700°C) caused sulfur vapor to be highly corrosive, leading to substantial retort maintenance costs google.com. Furthermore, the process required a special grade of low-ash charcoal, often hardwood charcoal, to ensure good economy, as ordinary carbon sources could not be effectively utilized atamanchemicals.comnih.govgoogle.com. These limitations, coupled with the development of the more efficient methane-sulfur process, led to its gradual replacement in industrial settings britannica.comnih.govgoogle.com.
Niche and Specialized Synthetic Routes for this compound
Beyond the primary industrial methods, various niche and specialized synthetic routes for this compound have been explored, often for laboratory-scale production or specific research purposes.
One such route involves the thermal decomposition of thiourea (B124793). Studies using density functional theory (DFT) have investigated the formation of this compound and ammonia (B1221849) from the thermal decomposition products of thiourea. The results suggest that CS₂ is most likely formed through a consecutive reaction path involving the addition of hydrogen sulfide (H₂S) to isothiocyanic acid (HNCS) to generate carbamodithioic acid, followed by its decomposition researchgate.networldscientific.com.
Other proposed methods include:
Reaction of carbon monoxide with sulfur in the presence of a catalyst like iron or iron(III) sulfide at temperatures between 400-500°C. This reaction can also occur at 500°C with silica gel as a catalyst sciencemadness.org.
Reaction of calcium carbide with sulfur at 500°C, or at temperatures between 250-360°C with varying yields sciencemadness.org.
Reaction of lead(II) sulfide with carbon monoxide at high temperatures in a furnace sciencemadness.org.
Reaction of sulfur or sulfur dioxide vapors with carbon dioxide at 800°C in the presence of an alumina catalyst sciencemadness.org. Carbonyl sulfide (COS) may also form as a side product in this reaction sciencemadness.org.
A mixture of acetylene (B1199291) and sulfur vapor at temperatures between 325-650°C can also yield this compound sciencemadness.org.
Traces of this compound can be obtained by reacting benzene (B151609) with sulfur dioxide at 500°C, a reaction that can be improved with a vanadium pentoxide/alumina catalyst at 1000-1200°C sciencemadness.org.
These specialized routes often present challenges such as low yields, the formation of numerous side products, or the requirement for specific conditions or precursors, making them less suitable for large-scale industrial production compared to the methane-sulfur process sciencemadness.org.
Computational Approaches in this compound Synthesis Optimization
Computational chemistry plays a significant role in understanding and optimizing the synthesis of this compound by providing insights into reaction mechanisms, transition states, and the properties of intermediates. Density Functional Theory (DFT) is a widely used computational method in this area.
DFT studies have been employed to investigate the formation mechanisms of CS₂, such as its generation from the thermal decomposition of thiourea. These studies compare free energy changes and activation energies of various primitive reactions to determine the most probable reaction pathways researchgate.networldscientific.com. For instance, DFT calculations have indicated that the addition of hydrogen sulfide to isothiocyanic acid, followed by the decomposition of the resulting carbamodithioic acid, is the most likely route for CS₂ formation in this context researchgate.networldscientific.com.
Computational methods are also utilized to explore the reactivity of this compound with various compounds and to design new synthetic strategies. For example, DFT calculations have been used to investigate the activation of this compound with cooperative bis(silylenes), revealing mechanistic pathways and the formation of novel heterocycles nih.gov. Furthermore, computational studies, including molecular dynamics simulations, have been applied to understand the dissolution behavior of sulfur in this compound, which can inform industrial design and extraction efficiency mdpi.com.
In the context of CS₂ hydrolysis, DFT has been used to analyze the reaction mechanisms, including two-step and one-step pathways, and to determine rate-determining steps and optimal catalytic temperatures tyut.edu.cn. Computational studies have also explored the reaction of atomic nitrogen with CS₂ and the reaction of oxygen atoms with CS₂, elucidating reaction channels and energy barriers tyut.edu.cn.
These computational approaches provide valuable theoretical insights that complement experimental efforts, aiding in the development of more efficient and selective synthesis methods for this compound.
Fundamental Reaction Pathways of this compound
This compound (CS₂) is a reactive compound involved in various chemical transformations, notably oxidation and hydrolysis, which are significant in both industrial and atmospheric contexts. core.ac.ukosti.gov Its metabolism can proceed via two main routes: direct reaction with cellular components or microsomal oxidation into reactive intermediates. nih.gov The study of these pathways is crucial for understanding its environmental fate and for developing abatement technologies. core.ac.ukosti.gov
The oxidation of this compound is a complex process that has been investigated under various conditions, from low-temperature autoignition to high-temperature combustion. core.ac.uk These reactions are fundamental to understanding the atmospheric lifecycle of sulfur compounds. aimspress.com A detailed chemical kinetic model for CS₂ oxidation has been developed, incorporating data from static reactors, flow reactors, and shock tubes. core.ac.ukresearchgate.net
In the gas phase, the oxidation of this compound can be initiated by reaction with molecular oxygen (O₂). core.ac.uk This initiation step, CS₂ + O₂, leads to the formation of carbonyl sulfide (OCS) and sulfur monoxide (SO). core.ac.ukresearchgate.net The reaction pathway is complex, involving a transition from a triplet to a singlet potential energy surface to proceed along the lowest energy path. core.ac.uk
At elevated temperatures, the reaction CS + O₂ → OCS + O becomes significant, though it has a high energy barrier. core.ac.ukresearchgate.net Experimental studies in jet-stirred reactors have identified CO and SO₂ as primary oxidation products, with OCS being a major intermediate species. researchgate.net Under dry conditions, CO is a final product, with no CO₂ detected in exhaust gases at temperatures up to 1200 K. researchgate.net The kinetic model's accuracy heavily relies on the rate constant for the CS₂ + O₂ initiation step and the branching fraction for the reaction of CS₂ with atomic oxygen (O). core.ac.uk The reaction with O(³P) radicals is considered a negligible removal pathway in the troposphere due to the low abundance of these radicals. aimspress.com
Key Reactions in Gas-Phase CS₂ Oxidation
| Reactants | Products | Significance |
|---|---|---|
| CS₂ + O₂ | OCS + SO | Primary initiation step; involves intersystem crossing. core.ac.ukresearchgate.net |
| CS + O₂ | OCS + O | Important only at high temperatures due to a high energy barrier. core.ac.uk |
| O + CS | CO + S | A key reaction in the subsequent chain. researchgate.net |
| CS₂ + O | OCS + S / CO + S₂ | Branching ratio is crucial for modeling accuracy. core.ac.uk |
The primary removal process for atmospheric this compound is its photochemical oxidation by hydroxyl radicals (·OH). aimspress.comharvard.edu This reaction is a key pathway for the consumption of CS₂ in the atmosphere. murdoch.edu.au The reaction proceeds without a significant energy barrier, initially forming an S-adduct, SC(OH)S, which is more favorable than the C-adduct. murdoch.edu.au This adduct is stable by approximately 48.5 kJ/mol relative to the reactants. murdoch.edu.au
Theoretical studies suggest that this SC(OH)S adduct then undergoes a bimolecular reaction with atmospheric oxygen (O₂) to produce carbonyl sulfide (OCS) and the HOSO radical, rather than dissociating back to the original reactants. murdoch.edu.au The reaction of CS₂ with ·OH in aqueous solution has also been studied, confirming the formation of a ·CS₂OH adduct. researchgate.net This reaction pathway is a significant contributor to the atmospheric sulfate (B86663) layer. aimspress.com It is estimated that oxidation by OH radicals accounts for 76-88% of the total loss of atmospheric CS₂. aimspress.com
Both major oxidation pathways of this compound lead to the formation of carbonyl sulfide (OCS) and sulfur dioxide (SO₂). OCS is a primary intermediate product in the oxidation process, whether initiated by molecular oxygen or hydroxyl radicals. core.ac.ukresearchgate.netmurdoch.edu.au The subsequent oxidation of OCS contributes to the formation of SO₂. bioone.org
In gas-phase oxidation, the reaction CS₂ + O₂ directly forms OCS and SO. core.ac.uk The reaction of CS₂ with OH radicals also yields OCS as a major product. aimspress.commurdoch.edu.au Further atmospheric oxidation of the products eventually leads to SO₂. murdoch.edu.au Additionally, catalytic oxidation of CS₂ on the surface of atmospheric particles has been identified as another source of atmospheric OCS. nih.gov In these catalytic reactions, CS₂ reacts with adsorbed molecular oxygen on catalyst surfaces like CaO, Fe₂O₃, and Al₂O₃ to form OCS. nih.gov In combustion processes, SO₂ is identified as a primary final product alongside carbon monoxide. researchgate.net
The hydrolysis of this compound can occur via a one-step mechanism where one molecule of CS₂ reacts directly and continuously with two molecules of water (H₂O). tyut.edu.cnnih.gov This concerted pathway leads directly to the final products, carbon dioxide (CO₂) and two molecules of hydrogen sulfide (H₂S), without the formation of a stable intermediate like carbonyl sulfide. nih.govnih.gov
CS₂ + 2H₂O → CO₂ + 2H₂S
This one-step mechanism is considered competitive with the two-step hydrolysis pathway. tyut.edu.cnnih.gov Theoretical analysis indicates that the rate-determining step involves the hydrogen (H) and hydroxyl (OH) groups from the water molecules attacking the sulfur (S) and carbon (C) atoms in the CS₂ molecule, respectively. nih.gov This attack facilitates the change of the C=S double bond to a single bond. nih.gov Further analysis suggests that the one-step hydrolysis can occur readily without the need for a catalyst. rsc.org
Comparison of CS₂ Hydrolysis Mechanisms
| Mechanism | Description | Key Intermediates | Final Products |
|---|---|---|---|
| One-Step | CS₂ reacts with two H₂O molecules in a single concerted process. tyut.edu.cnnih.gov | None | CO₂ + H₂S nih.govnih.gov |
| Two-Step | CS₂ first reacts with one H₂O molecule to form COS, which then reacts with a second H₂O molecule. bioone.orgtyut.edu.cnnih.gov | Carbonyl Sulfide (COS) tyut.edu.cnnih.gov | CO₂ + H₂S tyut.edu.cnnih.gov |
2 Chemical Reactivity and Mechanistic Studies of this compound
2 Two-Step Hydrolysis Pathways
The hydrolysis of this compound (CS₂) can proceed through a two-step mechanism, particularly in aqueous environments. tyut.edu.cnnih.gov This pathway involves the initial reaction of a CS₂ molecule with a water molecule to form carbonyl sulfide (COS) as an intermediate. researchgate.netnih.gov Subsequently, the COS intermediate reacts with another water molecule to yield the final products, carbon dioxide (CO₂) and hydrogen sulfide (H₂S). researchgate.netnih.gov
CS₂ + H₂O → COS + H₂S researchgate.net
COS + H₂O → CO₂ + H₂S researchgate.net
Theoretical studies using density functional theory (DFT) have elucidated the mechanics of this process. tyut.edu.cnresearchgate.net The rate-determining step is identified as the initial attack of the hydrogen and hydroxyl components of a water molecule on the sulfur and carbon atoms of the CS₂ molecule, respectively. tyut.edu.cnnih.gov This interaction leads to the transformation of the C=S double bond into a single bond. tyut.edu.cnnih.gov Hydrogen migration plays a critical role throughout the hydrolysis mechanism. tyut.edu.cnresearchgate.net While the hydrolysis of CS₂ is thermodynamically feasible at room temperature, the conversion rate can be slow. tyut.edu.cn The presence of a catalyst can influence the reaction, with an optimal temperature below 252°C suggested for catalyzed hydrolysis. tyut.edu.cnnih.gov
The hydrolysis of CS₂ is an exothermic reaction, and an increase in temperature is generally unfavorable for the reaction equilibrium. researchgate.net Kinetic studies are essential for a deeper understanding of CS₂ hydrolysis due to its complexity compared to the hydrolysis of COS. tyut.edu.cn
| Reactants | Intermediates | Products | Conditions/Observations |
| This compound (CS₂), Water (H₂O) | Carbonyl Sulfide (COS) | Carbon Dioxide (CO₂), Hydrogen Sulfide (H₂S) | Two-step mechanism. tyut.edu.cnresearchgate.net The rate-determining step involves H and OH from H₂O attacking S and C in CS₂. tyut.edu.cnnih.gov The reaction is exothermic. researchgate.net |
3 Reactions with Nucleophilic Species: Amines and Thiols
1 Dithiocarbamate (B8719985) Formation
This compound readily reacts with primary and secondary amines in the presence of a base to form dithiocarbamates. researchgate.netwikipedia.org This reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of CS₂. smu.ca The initial product is an unstable zwitterionic species which then stabilizes, often by proton transfer, to form a dithiocarbamic acid. smu.ca In the presence of a base like sodium hydroxide (B78521), these acids are deprotonated to form stable dithiocarbamate salts. wikipedia.org
The general reaction is as follows: R₂NH + CS₂ + NaOH → R₂NCS₂⁻Na⁺ + H₂O wikipedia.org
This reaction is a fundamental method for synthesizing dithiocarbamates, which have applications in various fields, including agriculture and the rubber industry. scirp.orgasianpubs.org The reaction can be carried out under mild conditions, for instance, in ethanol (B145695) at room temperature. scirp.org A wide variety of amines, including primary, secondary, benzylic, and aromatic amines, can be used to produce the corresponding dithiocarbamates. scirp.org The formation of dithiocarbamates can also occur when CS₂ reacts with amine groups on proteins. nih.gov
| Amine Type | Reactant | Product | Key Feature |
| Primary/Secondary | This compound (CS₂) | Dithiocarbamate | Nucleophilic addition of amine to CS₂. smu.ca |
| Benzylamine | This compound (CS₂), Epoxide | 2-Hydroxyalkyl dithiocarbamate | One-pot, catalyst-free synthesis in ethanol. scirp.org |
| Diethylamine | This compound (CS₂), Sodium Hydroxide | Sodium diethyldithiocarbamate | Formation of a stable salt. wikipedia.org |
2 Thiourea Formation
The reaction between this compound and amines can also lead to the formation of thiourea derivatives. organic-chemistry.orgorganic-chemistry.org One common pathway involves the conversion of dithiocarbamic acids, formed from the reaction of primary amines and CS₂, into isothiocyanates. wikipedia.org These isothiocyanates are key intermediates that can then react with another molecule of a primary or secondary amine to yield di- or trisubstituted thioureas. acs.org
Another method involves the direct condensation of amines with this compound. organic-chemistry.org For example, a simple condensation in an aqueous medium can efficiently produce symmetrical and unsymmetrical substituted thioureas from aliphatic primary amines and CS₂. organic-chemistry.org Catalysts, such as zinc, can be employed to facilitate the synthesis of thioureas from primary amines and this compound under mild conditions. tandfonline.com The reaction conditions, such as temperature, can be adjusted depending on the nature of the amine (aliphatic vs. aromatic). tandfonline.com
The formation of thiourea from this compound and ammonia involves the initial production of dithiocarbamate, which is then converted to ammonium (B1175870) thiocyanate (B1210189). bibliotekanauki.pl Subsequent isomerization of ammonium thiocyanate yields thiourea. bibliotekanauki.pl
| Reactants | Intermediates/Catalyst | Product | Reaction Details |
| Primary Amine, this compound, Second Amine | Isothiocyanate | Di- or Trisubstituted Thiourea | Isothiocyanate intermediate reacts with another amine. acs.org |
| Aliphatic Primary Amines, this compound | None | Symmetrical/Unsymmetrical Thiourea | Simple condensation in aqueous medium. organic-chemistry.org |
| Primary Amines, this compound | Zn catalyst | Symmetrical/Unsymmetrical Thiourea | Zinc-mediated synthesis. tandfonline.com |
| This compound, Ammonia | Dithiocarbamate, Ammonium thiocyanate | Thiourea | Involves isomerization of ammonium thiocyanate. bibliotekanauki.pl |
Chemical Reactivity and Mechanistic Studies of Carbon Disulfide
4 Interactions with Other Sulfur Species
1 Reaction with Sulfur Atoms
The reaction of a sulfur atom with carbon disulfide has been investigated through theoretical studies, revealing insights into the potential energy surfaces of this interaction. aip.org The reaction can proceed on both singlet and triplet potential energy surfaces, leading to the formation of carbon monosulfide (CS) and disulfur (B1233692) (S₂). aip.org
S + CS₂ → CS + S₂
The triplet reactants, S(³P) + CS₂(¹Σ⁺g), are more stable than their singlet counterparts. aip.org The triplet surface features shallow wells corresponding to cis- and trans-CS₃ chain isomers. aip.org On the singlet surface, a low-lying C₂v ring structure, carbon trisulfide, is identified. aip.org It is suggested that an intersystem crossing from the triplet to the singlet potential energy surface occurs in the region of the transition states leading to the products. aip.org Historically, this compound was manufactured by reacting carbon with sulfur at high temperatures (800–1000 °C). wikipedia.orgvedantu.com
| Reactants | Products | Surface Type | Intermediates |
| Sulfur Atom (S), this compound (CS₂) | Carbon Monosulfide (CS), Disulfur (S₂) | Singlet and Triplet | cis- and trans-CS₃ (triplet), C₂v ring CS₃ (singlet) |
2 Interaction with Hydrogen Sulfide (B99878)
This compound can react with hydrogen sulfide (H₂S), a reaction that is particularly relevant in industrial processes such as natural gas processing and sulfur recovery. nih.govgoogle.com At elevated temperatures, methane (B114726) can react with sulfur to produce this compound and hydrogen sulfide. vaia.com The interaction between CS₂ and H₂S is a key aspect of the hydrolysis of CS₂, where H₂S is a final product. nih.gov In some processes, H₂S and CS₂ mixtures are treated to convert CS₂ into additional H₂S. google.com This can be achieved through hydrolysis, often using a catalyst, where CS₂ reacts with water to form H₂S and CO₂. google.comgoogle.com The presence of H₂S can also influence the catalytic hydrolysis of CS₂, with some studies indicating that it can increase the reaction energy barrier, which is not favorable for the hydrolysis process. scispace.com
| Reactants | Products | Conditions | Relevance |
| Methane (CH₄), Sulfur (S) | This compound (CS₂), Hydrogen Sulfide (H₂S) | Elevated temperatures | Manufacturing of CS₂ and H₂S. vaia.com |
| This compound (CS₂), Water (H₂O) | Hydrogen Sulfide (H₂S), Carbon Dioxide (CO₂) | Catalytic hydrolysis | Conversion of CS₂ to H₂S in industrial streams. google.comgoogle.com |
Multicomponent Reactions Involving this compound
This compound is a versatile C1 building block in multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants. Its ability to react with various nucleophiles makes it a valuable reagent for constructing a wide array of acyclic and heterocyclic structures. These innovative protocols are often characterized by high atom economy, procedural simplicity, and the ability to generate molecular diversity efficiently. nih.govresearchgate.net
Synthesis of Heterocyclic Compounds
Multicomponent reactions involving this compound are a powerful tool for the synthesis of diverse sulfur-containing heterocycles, which are significant scaffolds in medicinal chemistry and materials science. nih.govchemcess.com
One of the most well-known applications of this compound in MCRs is the synthesis of rhodanine (B49660) derivatives (2-thioxo-1,3-thiazolidin-4-ones) and related structures. These reactions typically involve an amine, this compound, and a third component like an acetylenic ester, maleic anhydride, or an α-haloacetic acid derivative. organic-chemistry.orgscirp.orgmdpi.com For instance, the three-component reaction between a primary amine, this compound, and dimethyl acetylenedicarboxylate (B1228247) (DMAD) in an aqueous medium provides a straightforward route to functionalized rhodanine derivatives. pnas.org Similarly, a one-pot, three-component reaction of an arylamine, this compound, and an N-arylmaleimide can yield substituted thiazolidinones. mdpi.com
Thiazole and its fused derivatives are also readily accessible through CS2-based MCRs. A catalyst-free, multicomponent reaction of amines, this compound, and sulfoxonium ylides in water can produce thiazolidine-2-thiones and thiazole-2-thiones. chemcess.com This method is noted for its green credentials and broad substrate tolerance. chemcess.com Furthermore, multicomponent strategies have been developed for the synthesis of thiazoline (B8809763) and thiazolidinone scaffolds by reacting a primary amine and this compound to form a thiourea (B124793) in situ, which then reacts with a third component like 3-bromo-1,1,1-trifluoropropan-2-one. researchgate.net
The synthesis of 1,3,4-thiadiazoles can be initiated by the reaction of this compound with hydrazine (B178648) hydrate (B1144303) to form 2,5-dimercapto-1,3,4-thiadiazole. This intermediate can then participate in further multicomponent reactions to generate more complex heterocyclic systems. acs.orgacs.org Another class of heterocycles, 1,2,3-thiadiazoles , can be synthesized via the nucleophilic addition of α-diazo carbonyl compounds to this compound, followed by reaction with a bromide source. osti.gov
The Gewald reaction is a classic MCR that traditionally uses elemental sulfur, but variations and related reactions can involve this compound. rsc.orgwikipedia.org For instance, the reaction of enamines with this compound and sulfur can lead to 1,2-dithiole-3-thiones. rsc.orgwikipedia.org These reactions underscore the utility of CS2 in creating highly substituted thiophenes and other sulfur heterocycles. frontiersin.orgacs.org
A summary of selected multicomponent reactions involving this compound for heterocyclic synthesis is presented below.
| Heterocycle Class | Reactants | Key Features |
| Rhodanines | Primary Amine, this compound, Acetylenic Ester | Proceeds in water at room temperature. organic-chemistry.org |
| Thiazolidine-2-thiones | Primary Amine, this compound, Sulfoxonium Ylide | Catalyst-free reaction in water. chemcess.com |
| 1,3,4-Thiadiazoles | This compound, Hydrazine Hydrate, further MCR components | Forms a key intermediate for further diversification. acs.orgacs.org |
| 1,2,3-Thiadiazoles | α-Diazo Carbonyl Compound, this compound, Bromide | Mild reaction conditions. osti.gov |
| Spiro-thiopyrans | Primary Amine, this compound, Malononitrile, Isatin | One-pot, five-component, high-yield synthesis. researchgate.net |
| 3,6-Dihydro-2H-1,3-thiazine-2-thiones | In situ generated 1-Azadiene, this compound | Provides access to a relatively unexplored class of compounds. rsc.org |
Derivatization for Functional Materials
The reactivity of this compound in multicomponent reactions extends to the synthesis of functional polymers. These polymerizations leverage the efficient bond-forming nature of MCRs to create sulfur-containing polymers with unique and desirable properties, particularly for optical applications.
A significant area of research is the development of high refractive index (RI) polymers . The incorporation of sulfur atoms into a polymer backbone is a well-established strategy for increasing its refractive index. This compound, being a sulfur-rich C1 feedstock, is an ideal monomer for this purpose. rsc.orgwikipedia.org
One successful approach is the terpolymerization of active methylene (B1212753) compounds, this compound, and dihalohydrocarbons. This reaction proceeds at moderate temperatures in the presence of a base like potassium carbonate to afford poly(ketene dithioacetals) with high molecular weights (Mw up to 33,900 g/mol ) and excellent yields. These polymers are soluble, thermally stable, and exhibit high refractive indices in the range of 1.62–1.75. wikipedia.org
Another strategy involves the spontaneous multicomponent polymerization of carbonyl-activated internal alkynes, amines, and this compound. organic-chemistry.orgpnas.orgacs.org In this process, CS2 acts as a "wedge," enabling the linkage of monomers that would not readily react otherwise. acs.org This method produces sulfur-containing polymers with weight-average molecular weights up to 31,600 g/mol and exceptional optical properties, including refractive indices as high as 1.7471 at 632.8 nm and good film-forming capabilities. organic-chemistry.orgpnas.org
The copolymerization of this compound with epoxides is another route to functional polymers. acs.orgrsc.org This metal-catalyzed reaction can produce poly(trithiocarbonates) and other sulfur-containing copolymers. Depending on the epoxide monomer and catalyst system used, the resulting polymers can be either high glass transition temperature (Tg) plastics or low Tg adhesives. For example, the copolymerization of cyclohexene (B86901) oxide (CHO) and CS2 yields plastics with a Tg of 93°C and a refractive index up to 1.64, while propylene (B89431) oxide (PO) and CS2 produce adhesives with a Tg of 9°C and a refractive index up to 1.73. acs.orgrsc.org
A robust one-pot multicomponent tandem polymerization of CS2, amines, and 2-iodoaniline (B362364) has been developed for the synthesis of polybenzothiazoles (PBTs) . These polymers show high thermal stability and bright fluorescence, with high refractive indices up to 1.82 at 632.8 nm, making them promising for applications in materials science.
The table below summarizes key findings for the synthesis of functional polymers using this compound.
| Polymer Type | Monomers | Key Properties & Findings |
| Poly(ketene dithioacetals) | Active Methylene Compound, this compound, Dihalohydrocarbon | High Mw (up to 33,900 g/mol ); High RI (1.62–1.75). wikipedia.org |
| Poly(dithiocarbamate)s | Activated Internal Diyne, Secondary Diamine, this compound | Spontaneous polymerization; High Mw (up to 31,600 g/mol ); High RI (up to 1.7471). pnas.orgacs.org |
| Poly(thiocarbonate)s | Propylene Oxide (PO) or Cyclohexene Oxide (CHO), this compound | Metal-catalyzed; PO gives low Tg adhesives (RI up to 1.73); CHO gives high Tg plastics (RI up to 1.64). acs.orgrsc.org |
| Poly(thioether)s | Epoxides, this compound | Produces poly(thioether)s and carbonyl sulfide (COS) via O/S exchange. tyut.edu.cn |
Catalytic and Organocatalytic Applications of this compound Reactions
While this compound itself is not typically employed as a catalyst, its reactions and derivatives are integral to several catalytic and organocatalytic processes. The derivatives of CS2, such as dithiocarbamates and xanthates, are particularly important in this context.
Dithiocarbamates , formed from the reaction of amines and CS2, can be used to create catalysts for organic transformations. wikipedia.orgnih.gov For example, magnetic nanoparticles functionalized with dithiocarbamates have been used as catalysts for the synthesis of propargylamines. nih.gov Furthermore, zinc dithiocarbamates, traditionally used in rubber vulcanization, have shown exceptional performance as catalysts for the synthesis of polyurethanes, offering a less toxic alternative to organotin catalysts. rsc.org
Xanthates , which are products of the reaction between alcohols and this compound in the presence of a base, are well-known as chain-transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a powerful method for controlling polymer architecture. rsc.org More recently, xanthogenate and dithiocarbamate (B8719985) anions have been developed as a modular class of organic catalysts for photoactive electron donor-acceptor (EDA) complex formation. researchgate.netacs.org Under visible light, these organocatalysts can generate radical intermediates for use in a variety of synthetic transformations, including redox-neutral and net-reductive processes. acs.org
This compound also plays a role in catalytic cycles for environmental and energy applications. It can be catalytically hydrolyzed to carbon dioxide and hydrogen sulfide, a reaction important for removing CS2 from industrial gas streams. tyut.edu.cn In a different application, CS2 has been demonstrated to act as a unique redox mediator in organodisulfide-based redox flow batteries. pnas.orgpnas.org It facilitates the cleavage of the S-S bond in organodisulfides during the discharge cycle by forming a reversible C-S bond, thereby accelerating the reaction kinetics and improving the battery's efficiency and cycle life. pnas.orgpnas.org
Atmospheric particles can catalyze the oxidation of this compound to carbonyl sulfide (COS), indicating a potential environmental catalytic pathway. nih.govacs.org Additionally, specific palladium complexes can mediate the hydrolytic cleavage of both C-S bonds in this compound under ambient conditions, which forms the basis of a potential catalytic cycle for neutralizing CS2 pollutants. osti.gov In organocatalysis, aminocyclopropenium iodides have been shown to be effective hydrogen-bonding catalysts for the cycloaddition of epoxides and this compound to produce cyclic dithiocarbonates under mild, solvent-free conditions. rsc.org
Environmental Fate and Transport of Carbon Disulfide
Atmospheric Transport and Partitioning of Carbon Disulfide
The majority of this compound released to the environment, whether initially to air, water, or soil, ultimately partitions to the atmosphere. cdc.govnih.gov
This compound is a volatile liquid, and releases to land or water are followed by rapid evaporation. cdc.gov This high tendency to volatilize is due to its physical properties, notably its high vapor pressure and Henry's Law constant (1.44 x 10⁻² atm-m³/mol at 24°C). cdc.govnih.gov
When released into water, volatilization is the dominant fate process. cdc.gov The estimated volatilization half-life from a model river is 2.6 hours, and from a model lake, it is 3.5 days. nih.gov One study estimated the evaporation half-life from a saturated solution to be as short as 11 minutes. cdc.govnih.gov Due to this rapid volatilization, it is not expected to persist in the aquatic phase or be significantly removed by adsorption to sediment. cdc.govepa.gov Its low soil organic carbon-water (B12546825) partitioning coefficient (Koc) value indicates high mobility in soil, but volatilization remains the primary removal mechanism from terrestrial systems. cdc.govnih.gov Any this compound released to soil is expected to quickly volatilize, though a small fraction may leach into groundwater. cdc.govcdc.gov
Table 1: Physical Properties Influencing Volatilization of this compound
| Property | Value | Implication for Environmental Fate |
| Henry's Law Constant | 1.44 x 10⁻² atm-m³/mol | Indicates a high tendency to partition from water to air. nih.gov |
| Vapor Pressure | 48.2 kPa at 20°C | High volatility, leading to rapid evaporation. canada.ca |
| Volatilization Half-Life (Model River) | 2.6 hours | Rapid removal from moving surface water. nih.gov |
| Volatilization Half-Life (Model Lake) | 3.5 days | Slower, but still significant, removal from still water bodies. nih.gov |
| Water Solubility | 0.2% at 25°C | Low solubility in water promotes partitioning to the atmosphere. epa.gov |
This table provides an interactive summary of key physical properties of this compound that drive its volatilization from water and soil.
Once in the atmosphere, this compound has a lifetime that is long enough to permit transport over significant distances. canada.canih.gov Its atmospheric half-life is estimated to be between 1 and 2 weeks. canada.cawho.int Other estimates place the lifetime in the range of 2.8 to 3.4 days or 5.5 to 15 days. who.intaimspress.com This persistence allows it to be transported far from its original source, although it is also rapidly diluted to natural background levels. canada.cawho.int Due to its relatively short atmospheric lifetime compared to the turnover time between the troposphere and the stratosphere, very little tropospheric this compound is expected to reach the stratosphere. nih.gov
Transformation and Degradation Pathways of this compound in the Environment
In the atmosphere, this compound is primarily degraded through photo-oxidation, involving reactions with hydroxyl radicals and, to a lesser extent, photolysis. who.int
Photolysis, or the decomposition of a chemical by light, is another degradation pathway for this compound in the atmosphere. nih.govnih.gov While direct photolysis by UV light with wavelengths shorter than 320 nm is unlikely in the troposphere due to absorption by other gases like ozone, a weaker absorption band allows for photo-excitation at longer wavelengths (290-380 nm). jst.go.jp This excited state can then undergo a photo-oxidation pathway. jst.go.jp The photolysis of this compound leads to the formation of carbonyl sulfide (B99878) (COS), carbon monoxide (CO), and sulfur dioxide (SO₂). nih.govnih.govresearchgate.net Carbonyl sulfide is a major product, with a yield of approximately 82% from the oxidation of this compound. csic.es The atmospheric half-life of this compound from photolysis alone is estimated to be about one week. nih.gov
Table 2: Atmospheric Degradation Products of this compound
| Degradation Pathway | Key Reactant(s) | Major Products |
| Reaction with Hydroxyl Radicals | Hydroxyl (OH) Radical, Oxygen (O₂) | Carbonyl sulfide (OCS), Sulfur dioxide (SO₂) murdoch.edu.au |
| Photolysis | Light (photons) | Carbonyl sulfide (OCS), Carbon monoxide (CO), Sulfur dioxide (SO₂) nih.govnih.govresearchgate.net |
This interactive table summarizes the main atmospheric degradation pathways for this compound and their resulting products.
Aquatic Degradation Processes: Hydrolysis Stability
This compound is generally resistant to hydrolysis within the typical environmental pH range of 4 to 10. nih.govwho.int This stability means that in most natural surface waters, hydrolysis is not a significant degradation pathway. However, the rate of hydrolysis is highly dependent on pH, increasing significantly under more alkaline conditions. For instance, at a pH of 9, the extrapolated hydrolysis half-life of this compound is 1.1 years. nih.govwho.intcanada.ca In contrast, at a highly alkaline pH of 13 and a temperature of 25°C, the hydrolysis half-life is dramatically reduced to approximately one hour. nih.gov In oxygenated seawater, this compound has been observed to be stable for more than 10 days. nih.gov It is important to note that for this compound released into surface waters, volatilization is a much faster process than hydrolysis, with an estimated volatilization half-life from a saturated solution of just 11 minutes. nih.gov
Table 1: Hydrolysis Half-Life of this compound at Various pH Levels
| pH | Temperature (°C) | Half-Life |
|---|---|---|
| 4-10 | - | Stable, resistant to hydrolysis nih.govwho.int |
| 9 | - | 1.1 years (extrapolated) nih.govwho.intcanada.ca |
| 13 | 25 | ~1 hour nih.gov |
Biodegradation in Soil and Groundwater Systems
Biodegradation is a recognized pathway for the natural attenuation of this compound in soil and groundwater. researchgate.net Studies have demonstrated that microbial processes can degrade this compound under both aerobic and anaerobic conditions. researchgate.netresearchgate.net
The biodegradation of this compound has been confirmed in multiple experimental studies. researchgate.net In microcosm studies using soil and groundwater from a contaminated site under anaerobic conditions, a first-order biological degradation rate constant of 1.25 × 10⁻² h⁻¹ was determined for degradation with soil. researchgate.net This indicates that under the right conditions, microbial activity can lead to significant degradation of this compound. researchgate.net
Several types of bacteria have been identified as capable of utilizing this compound. For example, Thiobacillus species isolated from soil have been observed to oxidize this compound. nih.govcdc.gov Furthermore, novel strains of Paracoccus denitrificans have been identified that can use this compound as their sole energy substrate. nih.gov These facultatively chemolitho-autotrophic bacteria initiate the oxidation of this compound through an NADH-dependent oxygenase. nih.gov The ability of these microorganisms to use reduced sulfur compounds for energy is a key factor in the biodegradation of this compound in the environment. escholarship.org
The microbial degradation of this compound proceeds through identifiable intermediates, primarily carbonyl sulfide (COS) and hydrogen sulfide (H₂S). researchgate.netresearchgate.netnih.gov The degradation is often described as a two-step hydrolysis reaction. nih.gov In the first step, microorganisms convert this compound to carbonyl sulfide and hydrogen sulfide. nih.gov Subsequently, the carbonyl sulfide is further hydrolyzed to carbon dioxide and hydrogen sulfide. nih.gov
Studies using both aerobic and anaerobic conditions have confirmed COS and H₂S as byproducts. researchgate.netnih.gov While these intermediates are formed during the degradation process, they have been observed to not accumulate in microcosm vials, suggesting they are further metabolized by the microbial community. researchgate.net
The analysis of stable carbon isotope ratios (¹³C/¹²C) has proven to be a valuable tool for quantifying the biodegradation of this compound in the environment. researchgate.net During microbial degradation, a process known as isotopic fractionation occurs, where microbes preferentially utilize the lighter ¹²C isotope, leading to an enrichment of the heavier ¹³C isotope in the remaining this compound.
In microcosm studies, distinct carbon isotope enrichment factors (ε) have been measured. For degradation in systems containing both soil and groundwater from a contaminated site, a ¹³C/¹²C enrichment factor of -7.5 ± 0.8‰ was observed. researchgate.netresearchgate.net In contrast, for degradation occurring in site groundwater alone, the enrichment factor was significantly different, at -23.0 ± 2.1‰. researchgate.netresearchgate.net These findings demonstrate that stable carbon isotope analysis can be used to track and quantify the extent of natural attenuation of this compound at contaminated sites. researchgate.net
Table 2: Stable Carbon Isotope Enrichment Factors for this compound Biodegradation
| Microcosm Conditions | ¹³C/¹²C Enrichment Factor (ε) |
|---|---|
| Soil and Groundwater | -7.5 ± 0.8‰ researchgate.netresearchgate.net |
| Groundwater Alone | -23.0 ± 2.1‰ researchgate.netresearchgate.net |
Sorption and Partitioning in Environmental Media
This compound generally exhibits a low tendency for adsorption to soil and sediment particles. nih.govcdc.gov This is quantified by its low soil organic carbon-water partition coefficient (Koc), which has been calculated to be between 48 and 54. nih.govcdc.gov Such a low Koc value indicates that this compound is highly mobile in soil and has a limited affinity for sorbing to organic matter. nih.govcdc.gov
Consequently, very little this compound is expected to partition to or remain in sediment. canada.ca It is classified as a mobile solvent with a low tendency to be retained by soils. cdc.gov While its mobility might be somewhat reduced in soils with a high organic content, its primary fate in soil is rapid volatilization to the atmosphere rather than sorption. nih.govcdc.gov The weak interaction of this compound with water contributes to its limited removal from the aquatic phase through adsorption processes. canada.ca
Impact of Organic Content on Mobility
The mobility of this compound in the soil environment is significantly influenced by the soil's organic content. Generally, this compound is considered to have high mobility in soil; however, this mobility is attenuated in soils with a high concentration of organic matter. cdc.govnih.gov The organic carbon-normalized soil-water partition coefficient (Koc) is a key parameter used to predict the extent to which a chemical will be adsorbed by soil or sediment. A low Koc value suggests high mobility, while a high value indicates a tendency for the chemical to be adsorbed and thus be less mobile. researchgate.netepa.gov For this compound, a calculated Koc value of 54 has been reported, which is considered low and indicative of high soil mobility. cdc.govnih.gov
Despite the generally high mobility, research indicates that the presence of organic matter reduces the movement of this compound through the soil profile. cdc.gov It is expected to be less mobile in soils with high organic content due to increased sorption to the organic fraction. cdc.gov This is supported by observations that humic soils, which are rich in organic matter, are stronger sources for biogenic sulfur compounds. nih.gov Furthermore, the generation of this compound from coastal areas has been linked to the concentration of organic matter in the sediment. nih.gov While detailed quantitative studies, such as sorption isotherms or column leaching experiments specifically investigating the impact of varying organic content on this compound mobility, are not extensively available in the reviewed literature, the existing data consistently point towards a qualitative relationship where higher organic content leads to decreased mobility. This is because organic matter provides a surface for the adsorption of organic compounds, effectively retarding their transport through the soil. geology.czacs.org
Natural and Anthropogenic Emissions and Environmental Concentrations
This compound is released into the environment from both natural and human-related activities. cdc.govcanada.ca Globally, it is estimated that natural or biogenic sources account for a significant portion of total releases, with estimates ranging from at least 40% to as much as 80%. cdc.govcanada.ca The compound is found in various environmental compartments including air, water, sediment, and soil, though it is predominantly detected in the atmosphere. canada.ca
Biogenic Sources (e.g., oceans, marshes, volcanoes)
Natural sources are major contributors to the global this compound budget. canada.ca
Oceans: The ocean is considered a major global source of this compound. researchgate.net Coastal areas and regions with high biological productivity exhibit greater fluxes of this compound compared to the open ocean. researchgate.netnih.gov Measurements in the surface seawater of the Bohai and Yellow Seas during spring and summer have shown concentrations ranging from 0.01 to 0.18 nmol L-1 and 0.01 to 0.65 nmol L-1, respectively. researchgate.netresearchgate.net Atmospheric concentrations over the western North Atlantic Ocean have been measured in the range of 0.4-50 parts per trillion by volume (pptrv). nasa.gov
Marshes and Wetlands: Marshes and other wetlands are also significant biogenic sources. epa.gov Emissions from these areas are influenced by factors such as soil moisture and organic content. nih.gov For instance, studies in a North Carolina salt marsh estimated this compound production at a rate of 0.022 grams of sulfur per square meter per year. nih.gov This emission contributes less than 0.07% to the total biogenic sulfur. nih.gov
Volcanoes: Volcanic and geothermal activities release this compound into the atmosphere. epa.govcdc.govnih.gov It is considered a trace species in volcanic gas emissions. researchgate.netcambridge.org The amount of this compound from volcanic eruptions is generally low, and precise measurements can be challenging. cdc.gov
Table 1: Environmental Concentrations of this compound from Natural Sources
| Source | Medium | Concentration Range |
|---|---|---|
| Oceans (Bohai and Yellow Seas) | Surface Seawater | 0.01 - 0.65 nmol L⁻¹ researchgate.netresearchgate.net |
| Oceans (Western North Atlantic) | Atmosphere | 0.4 - 50 pptrv nasa.gov |
| Marshes (North Carolina Salt Marsh) | Emission Flux | 0.022 g S/m²/yr nih.gov |
Industrial Emission Sources (e.g., viscose rayon, natural gas processing)
Anthropogenic activities, particularly industrial processes, are significant sources of this compound emissions. canada.caaimspress.com
Viscose Rayon Manufacturing: The production of viscose rayon fibers is a primary industrial source of this compound emissions. cdc.govatamanchemicals.com In this process, for every kilogram of viscose produced, it is estimated that about 20-30 grams of this compound are emitted. atamanchemicals.com Air concentrations in and around viscose plants can be significantly elevated. For example, a study in a Chinese viscose filament plant reported geometric mean personal exposure levels of about 17.3 mg/m³. nih.gov Another study in a Chinese viscose rayon factory found this compound concentrations in the staple viscose hall to be 13.72 ± 1.12 mg/m³ and 20.05 ± 1.33 mg/m³ in the filament spinning hall. nih.gov
Natural Gas Processing: The processing of sour natural gas, which contains sulfur compounds, is another major industrial source of this compound emissions. canada.cawho.intnih.gov The highest concentrations of this compound in the air in Canada have been measured near natural gas processing plants and sites with sulfur-containing natural gas flares. canada.cawho.int A modeling study of a large gas processing site in Canada predicted a maximum 1-hour average concentration of about 114 µg/m³ at 1 km downwind. canada.ca Another study near a sour gas facility in Alberta predicted a maximum daily average ground-level concentration of 2.02 µg/m³. canada.ca Ambient air monitoring in residential communities near natural gas extraction and processing operations has detected this compound concentrations ranging from 0.3 to 200 parts per billion by volume (ppbv) over a 24-hour period. nih.gov
Table 2: Environmental Concentrations of this compound from Industrial Sources
| Source | Medium | Concentration/Emission Rate |
|---|---|---|
| Viscose Rayon Plant (Chinese) | Air (Personal Exposure) | ~17.3 mg/m³ nih.gov |
| Viscose Rayon Plant (Chinese) | Air (Staple Hall) | 13.72 ± 1.12 mg/m³ nih.gov |
| Viscose Rayon Plant (Chinese) | Air (Filament Hall) | 20.05 ± 1.33 mg/m³ nih.gov |
| Natural Gas Processing (Canada) | Air (1-hr avg, 1km downwind) | ~114 µg/m³ canada.ca |
| Natural Gas Processing (Canada) | Air (24-hr avg, ground-level) | 2.02 µg/m³ canada.ca |
| Natural Gas E&P (Residential) | Air (24-hr avg) | 0.3 - 200 ppbv nih.gov |
Atmospheric Chemistry and Global Environmental Impact of Carbon Disulfide
Role of Carbon Disulfide in Atmospheric Sulfur Cycling
This compound is an important component of the global biogeochemical sulfur cycle, participating in the transfer of sulfur between the Earth's surface and the atmosphere. researchgate.netnumberanalytics.com It is released into the atmosphere from both natural sources, such as volcanic eruptions and marshes, and anthropogenic activities, including industrial processes like rayon manufacturing. murdoch.edu.auaimspress.com
Once in the atmosphere, CS₂ is primarily removed through photochemical oxidation, a process initiated by hydroxyl radicals (OH). aimspress.comaimspress.com This oxidation is a key step in the atmospheric sulfur cycle, converting reduced sulfur compounds into more oxidized forms. researchgate.netmurdoch.edu.au The reaction with OH radicals is the main sink for atmospheric CS₂, accounting for an estimated 76–88% of its total loss. aimspress.com This reaction proceeds through the formation of an initial adduct, which then reacts with atmospheric oxygen. murdoch.edu.au
Another, albeit less significant, removal pathway is photolysis, the breakdown of the molecule by sunlight. nih.gov While CS₂ can absorb ultraviolet radiation, this process is more relevant in the upper atmosphere due to the absorption of shorter wavelengths by ozone in the lower atmosphere. jst.go.jp A recent study has highlighted a photo-oxidation pathway that contributes to the atmospheric sink of CS₂, with its importance varying with solar irradiance. jst.go.jp
The oxidation of this compound ultimately leads to the formation of more stable sulfur compounds, primarily carbonyl sulfide (B99878) (OCS) and sulfur dioxide (SO₂). murdoch.edu.au These products are then further integrated into the atmospheric sulfur cycle. SO₂, for instance, can be oxidized to form sulfuric acid (H₂SO₄), a key component of acid rain and atmospheric aerosols. jst.go.jp
Contribution to Greenhouse Gas Formation
The atmospheric degradation of this compound contributes to the formation of greenhouse gases through both direct and indirect pathways, influencing the Earth's climate system.
While this compound itself is not considered a major direct greenhouse gas, its atmospheric breakdown can lead to the formation of carbon dioxide (CO₂), a potent greenhouse gas. nih.govresearchgate.net Several mechanisms for CO₂ formation from CS₂ have been identified:
Combustion: The direct combustion of this compound in the presence of oxygen, often associated with industrial processes, produces carbon dioxide and sulfur dioxide. nih.govresearchgate.net
Hydrolysis: this compound can undergo hydrolysis in the atmosphere, reacting with water molecules to form CO₂ and hydrogen sulfide (H₂S). nih.govresearchgate.net This can occur through a one-step or a two-step process involving carbonyl sulfide (COS) as an intermediate. nih.govresearchgate.net Although this reaction can occur at room temperature, it is generally slow. nih.gov
Indirect Formation via Carbon Monoxide: The photolysis of CS₂ can produce carbon monoxide (CO) as a breakdown product. nih.govresearchgate.net While CO is a weak greenhouse gas itself, it indirectly affects the climate by reacting with hydroxyl (OH) radicals. This reaction reduces the atmospheric concentration of OH radicals, which are the primary sink for potent greenhouse gases like methane (B114726) (CH₄). By reducing the cleansing capacity of the atmosphere, CO can indirectly lead to an increase in the atmospheric lifetime and warming potential of other greenhouse gases. nih.gov
One of the most significant environmental roles of this compound is its function as a major precursor to carbonyl sulfide (OCS). copernicus.orgresearchgate.netodu.edu The atmospheric oxidation of CS₂ is a primary source of OCS, with an estimated yield of 82%, meaning 82 molecules of OCS are produced for every 100 molecules of CS₂ that are oxidized. copernicus.orgcopernicus.org
OCS is the most abundant and long-lived sulfur gas in the atmosphere, with a lifetime of 2 to 7 years. copernicus.orgcopernicus.org This long lifetime allows it to be transported into the stratosphere. copernicus.orgcopernicus.org In the stratosphere, OCS is photolyzed and oxidized to form sulfur dioxide (SO₂). jst.go.jp This SO₂ is then converted into sulfuric acid (H₂SO₄), which condenses to form sulfate (B86663) aerosols. jst.go.jpwhiterose.ac.uk
These sulfate aerosols create a persistent layer in the stratosphere, often referred to as the Junge layer. geomar.de This stratospheric aerosol layer plays a crucial role in the Earth's radiative balance by scattering incoming solar radiation back to space, which has a cooling effect on the Earth's surface. copernicus.orggeomar.de During periods of low volcanic activity, the oxidation of OCS derived from CS₂ is a major contributor to the maintenance of this background stratospheric aerosol layer. copernicus.orggeomar.de
Atmospheric Lifetime and Global Burden Studies
The atmospheric lifetime of this compound is relatively short, a factor that governs its distribution and impact. Studies have estimated its atmospheric lifetime to be in the range of a few days to a couple of weeks. jst.go.jpnih.gov More specific modeling studies have calculated the lifetime to be between 2.8 and 3.4 days. aimspress.com Another study estimated a half-life of 1 to 2 weeks due to its reaction with hydroxyl radicals. canada.ca This short lifetime means that its concentration varies significantly with proximity to its sources. murdoch.edu.au
The global atmospheric burden of this compound, which is the total mass of the compound in the atmosphere, has been estimated through modeling studies. These estimates, however, vary depending on the model and the emission inventories used. One study calculated the global burden to be between 6.1 and 19.2 teragrams (Tg). aimspress.com Another modeling study reported a global burden range of 7.8 to 80 gigagrams (Gg). aimspress.com These variations highlight the uncertainties in quantifying the global sources and sinks of this compound.
Global Budget of this compound from a Modeling Study
| Parameter | Value | Source |
|---|---|---|
| Global Burden | 6.1 - 19.2 Tg | aimspress.com |
| Atmospheric Lifetime | 2.8 - 3.4 days | aimspress.com |
| Primary Removal Process | Oxidation by OH radicals (76-88% of total loss) | aimspress.com |
| Secondary Removal Process | Dry deposition (11-24% of total loss) | aimspress.com |
Modeling and Simulation of Global this compound Distribution
Three-dimensional (3-D) chemistry transport models are essential tools for understanding the global distribution and impact of atmospheric this compound. aimspress.com These models simulate the emission, transport, chemical transformation, and deposition of CS₂ to estimate its concentration patterns across the globe.
Simulations using models like STOCHEM-CRI have shown that the highest concentrations of this compound are found over continental landmasses in the Northern Hemisphere, particularly in regions with significant anthropogenic sources. aimspress.com Peak concentrations can reach up to 20 parts per trillion (ppt) in the summer and 40 ppt (B1677978) in the winter in these polluted areas. aimspress.com In contrast, oceanic regions generally exhibit low CS₂ levels, typically less than 2 ppt. aimspress.com
Vertical profiles from these models indicate that CS₂ concentrations are highest near the surface and decrease with altitude. aimspress.com The models also simulate the production of OCS from the oxidation of CS₂, showing that this process is a substantial source of atmospheric OCS, particularly in polluted regions like Southeast Asia. aimspress.com
However, comparisons between model results and actual atmospheric measurements often reveal that models tend to underpredict CS₂ concentrations, especially in polluted areas. aimspress.com This discrepancy suggests that the emissions of this compound from anthropogenic sources may be underestimated in current inventories. aimspress.com These modeling studies are crucial for identifying gaps in our understanding of the this compound budget and for guiding future research and emission control strategies.
Advanced Analytical Methodologies for Carbon Disulfide and Its Metabolites
Biological Monitoring Methods
Biological monitoring provides an assessment of an individual's exposure to carbon disulfide by measuring the compound or its metabolites in biological samples. This approach accounts for all routes of exposure, including inhalation and dermal absorption, and reflects the actual absorbed dose.
The primary metabolite of this compound used for biological monitoring is 2-thiothiazolidine-4-carboxylic acid (TTCA). After exposure, this compound reacts with amino acids, leading to the formation of dithiocarbamates, which are then converted to TTCA. The concentration of TTCA in urine correlates well with the extent of this compound exposure.
Analytical methods for TTCA in urine typically involve chromatography. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common technique. More advanced methods may utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity. Sample preparation often involves solid-phase extraction to isolate TTCA from the urine matrix. It is important to note that dietary sources, such as cruciferous vegetables, can also contribute to urinary TTCA levels, which should be considered when interpreting results, especially at low exposure levels.
| Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Key Findings |
| 2-thiothiazolidine-4-carboxylic acid (TTCA) | Urine | HPLC-UV | 40 pmol/mL | Good correlation with CS₂ exposure; potential for dietary interference. |
The analysis of this compound in exhaled breath is a non-invasive method for assessing recent exposure. The concentration of this compound in expired air is related to the concentration in the blood and, consequently, to the level of recent exposure.
The primary analytical technique for measuring this compound in breath is gas chromatography-mass spectrometry (GC/MS). This method offers high sensitivity and specificity, allowing for the detection of very low concentrations. The collection of breath samples typically involves capturing a volume of end-tidal air in a suitable container or onto a sorbent tube for subsequent thermal desorption and analysis. Studies have shown a linear relationship between the exposure concentration and the amount of this compound in exhaled breath.
A portion of absorbed this compound can covalently bind to macromolecules in the blood, primarily proteins like hemoglobin and albumin, forming what is referred to as "bound" this compound. This fraction is eliminated more slowly than free this compound and may serve as an indicator of cumulative exposure.
The analysis of "bound" this compound often involves treating the blood sample with acid to liberate the this compound, which is then measured. This acid-labile fraction can be quantified using spectrophotometric methods or gas chromatography. Research has shown that in blood, this compound binds mainly to hemoglobin within red blood cells.
Environmental Sample Analysis (Water, Soil, Sediment)
The determination of this compound in environmental matrices such as water, soil, and sediment is important for assessing environmental contamination. Due to its volatility, specialized sampling and analytical techniques are required to minimize losses.
Purge and trap is a widely used sample preparation method for the analysis of volatile organic compounds (VOCs), including this compound, in solid and liquid samples. This technique involves purging an inert gas through the sample (water, or a soil/sediment slurry), which strips the volatile compounds from the matrix. The purged analytes are then carried in the gas stream to a sorbent trap, where they are concentrated. After the purging process, the trap is rapidly heated, and the desorbed analytes are transferred to a gas chromatograph for separation and detection, typically by mass spectrometry (GC/MS).
For soil and sediment samples, the efficiency of the purge and trap method can be influenced by the matrix characteristics. Method variations, such as heating the sample during purging, can be employed to improve the recovery of less volatile or more strongly sorbed compounds. The U.S. Environmental Protection Agency (EPA) has established standardized purge and trap methods (e.g., EPA Method 5035) for the analysis of VOCs in solid waste and soil.
| Matrix | Analytical Technique | Key Principles |
| Water, Soil, Sediment | Purge and Trap - Gas Chromatography/Mass Spectrometry (P&T-GC/MS) | Inert gas purges volatile CS₂ from the sample onto a sorbent trap. The trap is then heated to desorb CS₂ into the GC/MS for analysis. |
Gas Chromatography-Mass Spectrometry (GC/MS) for Low-Level Detection
Gas Chromatography-Mass Spectrometry (GC/MS) stands as a premier analytical technique for the detection and quantification of low levels of this compound (CS₂) and its metabolites in various environmental and biological matrices. The coupling of gas chromatography's separation power with the high sensitivity and specificity of mass spectrometry allows for reliable identification and measurement, even at trace concentrations.
The versatility of GC/MS is demonstrated by its application across diverse sample types, including air, water, soil, and biological fluids like breath and urine. For air analysis, methods often involve pre-concentration of the analyte by drawing a known volume of air through a solid sorbent tube, typically packed with materials like activated charcoal, molecular sieves, or Tenax. The trapped this compound is then introduced into the GC/MS system either through thermal desorption or by solvent elution using a high-purity solvent. A 1992 study highlighted the high sensitivity of this approach, achieving a detection sensitivity of 7.61x10⁻² µg/m³ (2.44x10⁻² ppb) for this compound in human breath and environmental air using thermal desorption. More recent advancements using gas chromatography-mass spectrometry with single ion monitoring (SIM) mode have further improved the limit of quantification (LOQ) to 0.01 µg per sample for air analysis.
In biological monitoring, GC/MS is crucial for confirming the presence of key metabolites. For instance, it is used to confirm the identity of 2-mercapto-2-thiazolin-5-one, thiocarbamide, and 2-thiothiazolidine-4-carboxylic acid (TTCA) in urine samples from exposed individuals. The analysis of TTCA, an established biomarker for CS₂ exposure, can be performed by converting the analyte into a diethyl derivative after liquid-liquid extraction from the urine matrix, followed by GC/MS quantification. For direct measurement of this compound in biological samples, such as mother's milk, high-resolution gas chromatography/mass spectrometry (HRGC/MS) has been employed, utilizing a purge-and-trap method for sample preparation.
The table below summarizes findings from various studies utilizing GC/MS for the low-level detection of this compound.
| Sample Matrix | Sample Preparation Method | Detection/Quantification Limit | Internal Standard Used | Reference |
| Human Breath & Environmental Air | Solid sorbent (molecular sieves) capture, thermal desorption | 7.61x10⁻² µg/m³ (2.44x10⁻² ppb) | Not specified | |
| Worker's Breath | Direct analysis (no sample preparation) | 1.6 ppb (5 µg/m³) | Not specified | |
| Atmosphere | Solid-phase sampling (Orbo-32, SKC), solvent elution (hexane, toluene) | 0.3-0.9 pg/m³ | Not specified | |
| Air (Occupational) | Sorbent tube (charcoal), solvent desorption (toluene) | LOQ: 0.01 µ g/sample | Not specified | |
| Water (as dithiocarbamate (B8719985) degradation product) | Headspace analysis | 0.04 µg/L | Fluorobenzene | |
| Atmosphere | Not specified | ppt (B1677978) levels | Isotopically labelled CS₂ |
This table is interactive. Users can sort columns by clicking on the headers.
Quality Assurance and Quality Control in this compound Analysis
Robust Quality Assurance (QA) and Quality Control (QC) protocols are fundamental to ensuring the reliability, accuracy, and precision of data generated from the analysis of this compound. Given that analytical results may be used for regulatory compliance, occupational exposure assessment, and environmental monitoring, a stringent QA/QC framework is essential. Such a framework encompasses all stages of the analytical process, from sample collection and handling to data reporting.
A key component of QA/QC is adherence to standardized and validated methods, such as those published by the National Institute for Occupational Safety and Health (NIOSH) or the Environmental Protection Agency (EPA). Laboratories performing such analyses should ideally be accredited by a recognized authority.
Calibration of the GC/MS instrument is a critical QC step. This involves daily calibration with a series of working standards to establish a calibration curve. The validity of this curve must be verified at regular intervals, typically every 12 hours, by analyzing a mid-point concentration standard. The instrumental response for this check standard must fall within predefined acceptance criteria.
The use of various types of QC samples within each analytical batch is mandatory to monitor method performance. These include:
Method Blanks: An analyte-free matrix that is processed and analyzed in the same manner as the samples. It is used to identify any contamination introduced during the analytical process.
Laboratory Control Samples (LCS): A well-characterized, analyte-free matrix spiked with a known concentration of this compound. The recovery of the analyte is measured to assess the accuracy of the method.
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): Field samples to which a known amount of this compound is added. They are used to evaluate the effect of the sample matrix on the accuracy and precision of the method.
Replicate Samples: Two separate aliquots of the same sample, analyzed independently. The relative percent difference (RPD) between the results is used to assess method precision.
For methods involving sorbent tubes, determining the desorption efficiency (DE) for each new batch of sorbent is a crucial QC measure. This ensures that the recovery of this compound from the sampling media is known and can be corrected for, ensuring accurate quantification. The use of an internal standard, added to all samples and standards, is also a powerful technique to correct for variations in instrument response and sample preparation, with studies on VOCs showing a potential five-fold improvement in precision.
The table below outlines key QA/QC procedures and their objectives in the context of this compound analysis.
| QA/QC Procedure | Objective | Typical Acceptance Criteria (Example) |
| Instrument Calibration | Establish the relationship between instrument response and analyte concentration. | Correlation coefficient (r²) > 0.995 for the calibration curve. |
| Calibration Verification | Confirm the stability of the initial calibration over time. | Recovery within 85-115% of the true value. |
| Method Blank Analysis | Assess and control for laboratory contamination. | Analyte concentration below the Limit of Detection (LOD). |
| Laboratory Control Sample (LCS) Analysis | Monitor the accuracy of the analytical method. | Recovery within established laboratory control limits (e.g., 70-130%). |
| Matrix Spike (MS) Analysis | Evaluate matrix interference and method accuracy in a specific sample matrix. | Recovery within established laboratory control limits (e.g., 70-130%). |
| Replicate/Duplicate Analysis | Assess the precision of the analytical method. | Relative Percent Difference (RPD) < 20%. |
| Internal Standard Response | Monitor for variations in injection volume and instrument sensitivity. | Area count within ± 50% of the average area in the calibration standards. |
| Determination of Desorption Efficiency (DE) | Quantify the recovery of the analyte from the sampling medium. | DE should be consistent and applied as a correction factor to sample results. |
This table is interactive. Users can sort columns by clicking on the headers.
Biological Interactions and Molecular Mechanisms of Carbon Disulfide Toxicity
Neurotoxicity Mechanisms of Carbon Disulfide
The neurotoxic effects of this compound are multifaceted, arising from both direct chemical reactions and metabolic processes that disrupt normal cellular function within the nervous system.
This compound can react non-enzymatically with amino and thiol groups found in various biomolecules. nih.govlilab-ecust.cn This direct chemical interaction is a key initiating step in its neurotoxicity. The reaction with amino groups on proteins leads to the formation of dithiocarbamate (B8719985) derivatives. tandfonline.com These adducts can then undergo further reactions, leading to significant alterations in protein structure and function.
The formation of dithiocarbamates is a critical mechanism of this compound toxicity. nih.govf1000research.com this compound reacts with primary and secondary amines to form these compounds. f1000research.comacs.orgnih.govacs.org Dithiocarbamates are potent chelators of metal ions, particularly copper, which is a necessary cofactor for several enzymes. oup.com
One of the most significant consequences of this chelation is the inhibition of dopamine (B1211576) beta-hydroxylase (DBH). lilab-ecust.cnoup.comnih.gov DBH is a copper-containing enzyme responsible for the conversion of dopamine to norepinephrine (B1679862). oup.com By chelating the copper ions essential for DBH activity, dithiocarbamate metabolites of this compound effectively inhibit the enzyme. oup.com This inhibition leads to a decrease in norepinephrine levels and an increase in dopamine levels in the brain, disrupting catecholamine metabolism. oup.comresearchgate.net Studies in rats have demonstrated that exposure to this compound leads to a dose-dependent decrease in the rate of dopamine metabolism, indicating in vivo inhibition of DBH. nih.gov This effect can be detected shortly after exposure and can persist even after the exposure has ceased. nih.gov
The inhibition of DBH and the subsequent imbalance in neurotransmitters are thought to be a primary contributor to the neurotoxic effects observed in this compound poisoning. lilab-ecust.cnoup.com
Table 1: Effect of this compound on Dopamine Beta-Hydroxylase (DBH) Activity
| Finding | Organism/System | Implication |
|---|---|---|
| Inhibition of DBH activity | Rat adrenals | Reduced conversion of dopamine to norepinephrine. nih.gov |
| Chelation of copper ions by dithiocarbamate metabolites | In vivo models | Inhibition of copper-dependent enzymes like DBH. oup.com |
A significant consequence of this compound exposure is the covalent cross-linking of proteins. tandfonline.comtandfonline.com This process is initiated by the reaction of this compound with protein amino groups to form dithiocarbamate adducts. tandfonline.com These initial adducts can then decompose to form isothiocyanates, which are electrophilic and can react with nucleophilic sites on other proteins, leading to the formation of cross-links. tandfonline.comtandfonline.com
This cross-linking has been observed in several key proteins, including neurofilaments and erythrocyte spectrin (B1175318). tandfonline.commedlink.com Neurofilaments are critical components of the axonal cytoskeleton, and their cross-linking can disrupt axonal transport, leading to axonal swelling and degeneration, a hallmark of this compound-induced neuropathy. tandfonline.comtandfonline.com
Erythrocyte spectrin, a protein in red blood cells, has been used as a surrogate to study neurofilament cross-linking. medlink.com Studies have shown that exposure to this compound causes a dose-dependent cross-linking of spectrin in rats. oup.com The cross-linking of spectrin can serve as a biomarker for the similar, more difficult-to-measure process occurring in nerve proteins. cdc.gov
Table 2: Research Findings on this compound-Induced Protein Cross-linking
| Protein Target | Organism/Model | Key Finding |
|---|---|---|
| Neurofilament proteins | Rats | Cross-linking leads to axonal swelling and degeneration. tandfonline.comtandfonline.com |
Further investigation into the chemical nature of the protein cross-links formed by this compound has identified thiourea (B124793) structures. acs.orgnih.gov Specifically, lysine-lysine thiourea cross-links have been detected in erythrocyte spectrin from rats exposed to this compound. acs.orgnih.gov
The proposed mechanism involves the formation of an isothiocyanate intermediate from the decomposition of a dithiocarbamate adduct on a lysine (B10760008) residue. escholarship.org This isothiocyanate then reacts with the amino group of a nearby lysine residue to form a stable thiourea cross-link. acs.orgnih.govescholarship.org The identification of this specific cross-linking structure provides a concrete molecular explanation for the high-molecular-weight protein aggregates observed in this compound toxicity and strengthens the link between protein cross-linking and neurotoxicity. acs.orgnih.gov
In addition to the non-microsomal pathways, this compound is also metabolized by the cytochrome P-450 microsomal enzyme system, primarily in the liver. nih.govnih.gov This metabolic pathway is largely responsible for the hepatotoxic effects of this compound. nih.gov
The microsomal metabolism of this compound leads to the formation of highly reactive intermediates, including atomic sulfur. nih.govnih.gov This oxidative metabolism is a key step in its toxicity. nih.gov The reactive sulfur atoms can then covalently bind to cellular macromolecules, such as proteins and lipids. nih.govnih.gov
This covalent binding can lead to the inactivation of essential enzymes and structural damage to cellular components, ultimately causing liver cell injury and necrosis. nih.gov The binding of these reactive sulfur atoms to cytochrome P-450 enzymes themselves can also lead to the inhibition of this enzyme system, affecting the metabolism of other compounds. cdc.govnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Carbonyl sulfide (B99878) |
| Dopamine |
| Dopamine beta-hydroxylase |
| Dithiocarbamate |
| Erythrocyte spectrin |
| Glutathione (B108866) |
| Isothiocyanate |
| Lysine |
| Neurofilament proteins |
| Norepinephrine |
Microsomal Metabolism and Hepatotoxicity
Impairment of Liver Metabolism
This compound (CS2) is known to be hepatotoxic, and its metabolism in the liver is a key factor in this toxicity. The liver's microsomal enzymes, particularly the cytochrome P450 (CYP) system, metabolize this compound. This process, however, leads to the formation of reactive sulfur atoms that can bind covalently to cellular macromolecules, including the enzymes themselves, causing damage and impairing liver function. nih.govnih.gov This oxidative metabolism is considered a primary driver of liver pathology and the disruption of the liver's ability to metabolize other endogenous and exogenous compounds. nih.gov
The interaction with the cytochrome P450 system can lead to the deactivation of these crucial enzymes. chemicalbook.cominchem.org Specifically, the oxidative desulfuration of this compound by mixed-function oxidases is a key mechanism in this deactivation process. inchem.org Studies in rats have shown that different cytochrome P450 isoenzymes, such as CYP2B1 and CYP2E1, are significantly involved in the bioactivation of this compound, leading to liver damage. informaticsjournals.co.in The inhibition of these enzymes can disrupt the metabolism of other substances, potentially increasing their toxicity. cdc.gov For instance, glutathione has been shown to offer protection against this compound-induced liver toxicity by decreasing the binding of reactive sulfur to microsomal proteins and helping to recover enzyme activity. nih.gov
The impairment of liver metabolism by this compound can also manifest as altered lipid homeostasis. cdc.gov This can lead to higher serum cholesterol levels. chemicalbook.com While human and animal data on broader hepatic endpoints are somewhat limited, some studies have reported increased serum levels of bilirubin (B190676) and liver enzymes like aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) in exposed individuals. cdc.gov
Alteration of Vitamin Metabolism (e.g., Vitamin B6)
This compound exposure can significantly disrupt the metabolism of certain vitamins, most notably vitamin B6. inchem.orgwho.int This interference can lead to a state of vitamin B6 deficiency. chemicalbook.com The mechanism involves the disruption of the equilibrium between the different forms of vitamin B6, which includes pyridoxal (B1214274), pyridoxine, and pyridoxamine. nih.gov This imbalance hinders the availability of pyridoxal 5'-phosphate (P5P), the active coenzyme form of vitamin B6. nih.gov
P5P is a critical cofactor for over 100 different enzymatic reactions in the body, playing a vital role in the metabolism of amino acids, glucose, and lipids. nih.gov A key pathway affected by P5P deficiency is the metabolism of tryptophan. nih.gov Normally, tryptophan is metabolized via the kynurenine (B1673888) pathway to produce niacin (vitamin B3). nih.govresearchgate.net When P5P levels are insufficient, this pathway is disrupted, leading to an alternative breakdown of tryptophan that results in the increased production of xanthurenic acid. nih.gov Elevated levels of xanthurenic acid have been observed in vitamin B6-deficient animals and are considered an indicator of this deficiency. nih.gov
The consequences of altered vitamin B6 metabolism extend to neurological function, as P5P is essential for the synthesis of several neurotransmitters. The disruption of tryptophan metabolism, for instance, can affect the production of serotonin. Furthermore, there is speculation that individuals with pre-existing conditions that affect vitamin B6 status, such as the use of oral contraceptives, may be at a higher risk for adverse effects from this compound exposure. nih.gov
Chelation of Essential Trace Metals (e.g., Zinc, Copper)
A significant mechanism of this compound's toxicity involves the chelation of essential trace metals, particularly zinc and copper. inchem.orgwho.int this compound itself does not directly chelate these metals; rather, its metabolites, such as dithiocarbamates, are potent chelating agents. inchem.orgwho.intnih.gov These dithiocarbamates are formed through the reaction of this compound with amino groups of endogenous molecules. nih.gov
Once formed, dithiocarbamates can bind to and sequester essential metal ions like zinc and copper. nih.govresearchgate.net These metals are crucial cofactors for a multitude of enzymes that are vital for normal physiological function. who.int The chelation of these metals can therefore lead to the inhibition of these metalloenzymes, contributing to the toxic effects of this compound, especially its neurotoxicity. chemicalbook.comnih.gov
For example, the enzyme dopamine β-hydroxylase, which is essential for the conversion of dopamine to norepinephrine, is a copper-containing enzyme. Inhibition of this enzyme due to copper chelation can disrupt catecholamine metabolism. inchem.org Similarly, zinc is a component of numerous enzymes and proteins involved in various cellular processes. Studies have reported alterations in zinc and copper levels in individuals and animals exposed to this compound, including increased excretion in some cases. who.int However, findings regarding changes in metal levels and related proteins like ceruloplasmin in exposed workers have been inconsistent. who.int
Effects on Neurotransmitters and Neurological Function
This compound is a well-established neurotoxin, and its effects on the nervous system are mediated through various mechanisms, including the alteration of neurotransmitter systems. who.inttandfonline.com One of the key impacts is on the metabolism of catecholamines, a group of neurotransmitters that includes dopamine and norepinephrine. inchem.orgwho.int
Exposure to this compound can lead to an increase in dopamine levels and a decrease in norepinephrine levels. inchem.orgtandfonline.com This imbalance is primarily caused by the inhibition of the enzyme dopamine β-hydroxylase. inchem.org This enzyme, which requires copper as a cofactor, is responsible for converting dopamine into norepinephrine. inchem.org As discussed in the previous section, metabolites of this compound can chelate copper, thereby inactivating the enzyme and disrupting this critical step in neurotransmitter synthesis. inchem.org
Cardiovascular Effects and Associated Mechanisms
Chronic exposure to this compound is associated with significant cardiovascular effects, most notably an increased risk of coronary heart disease (CHD) and atherosclerosis. lodz.ploup.com The underlying mechanisms are believed to involve disturbances in lipid metabolism and direct toxic effects on the heart and blood vessels. oup.com
One of the primary ways this compound is thought to promote cardiovascular disease is by accelerating the process of atherosclerosis. lodz.ploup.com This is supported by findings of elevated levels of total cholesterol and low-density lipoprotein (LDL) cholesterol in workers exposed to this compound. lodz.ploup.com Animal studies have also demonstrated that this compound can induce early atherosclerotic lesions and enhance the formation of fatty deposits in arteries, particularly in conjunction with a high-fat diet. nih.gov
In addition to its role in atherosclerosis, this compound may have a more direct and possibly reversible toxic effect on the heart. nih.gov Some studies suggest that recent exposure to this compound is more strongly associated with increased mortality from ischemic heart disease, hinting at a potential cardiotoxic or thrombotic effect rather than solely the long-term development of atherosclerosis. nih.gov Furthermore, long-term exposure to this compound has been linked to an increased prevalence of hypertension. lodz.pl The exact mechanisms for these direct cardiac effects are not fully elucidated but may involve direct cytotoxic effects on cardiac cells. cdc.gov
Reproductive Toxicity and Endocrine Effects
This compound exposure has been linked to reproductive toxicity in both males and females, as well as broader endocrine-disrupting effects. cdc.govepa.gov The evidence from human studies, while indicative of potential harm, can sometimes be inconsistent. cdc.gov
In males, occupational exposure to this compound has been associated with a range of reproductive issues. These include alterations in sperm morphology and reduced sperm counts. cdc.govnih.gov Studies have also reported effects on libido. cdc.govnih.gov Animal studies support these findings, showing altered mating behavior and evidence of testicular and sperm damage following inhalation exposure. cdc.gov
In females, occupational exposure has been linked to self-reported menstrual irregularities. cdc.govnih.gov However, the evidence for more severe outcomes such as increased rates of miscarriage or stillbirth has not been consistently observed. cdc.gov The endocrine-disrupting properties of this compound are a likely contributor to its reproductive toxicity. These effects can manifest as alterations in hormonal systems in both sexes. cdc.gov
Impact on Hormonal Systems
The endocrine-disrupting effects of this compound include a notable impact on hormonal systems. cdc.gov Studies in occupationally exposed men have revealed alterations in the pituitary-gonadal axis. nih.gov
Specifically, some studies have found significantly higher levels of follicle-stimulating hormone (FSH) and, in some age groups, luteinizing hormone (LH) in exposed men compared to controls. nih.gov At the same time, levels of sex hormone-binding globulin (SHBG) have been found to be lower in exposed individuals. nih.gov While overt clinical symptoms may not always be present, these hormonal alterations suggest a potential for latent primary gonadal insufficiency. nih.gov
Regarding testosterone (B1683101), the findings have been somewhat varied. Some studies in exposed men have not found significant changes in total testosterone levels, while others have noted alterations in the free testosterone index. nih.gov In animal studies, rats exposed to high concentrations of this compound showed significantly reduced plasma testosterone levels and decreased sperm counts, although plasma gonadotropin levels were not consistently altered. nih.gov These findings indicate that this compound can directly or indirectly affect testicular function and the hormonal balance that governs the male reproductive system.
Assessment of Endocrine Disruption Mechanisms
This compound (CS₂) is recognized as a reproductive toxicant that can interfere with the endocrine system through various mechanisms, although the precise pathways are still under investigation. lodz.pl Chronic exposure has been linked to a range of endocrine-related effects in both males and females, primarily targeting the reproductive and thyroid systems. lodz.plmdpi.comnih.gov
In females, occupational exposure to this compound is associated with a higher incidence of menstrual disturbances, including irregular cycles and unusual bleeding, and an earlier onset of menopause. lodz.pl The underlying mechanisms are thought to involve complex disturbances in the neurohormonal system. lodz.pl Evidence suggests that this compound can disrupt the hypothalamus-hypophysis-ovarian axis, leading to diminished secretion of estrogens and progesterone (B1679170) from the ovaries. lodz.pl One hypothesis proposes that CS₂ exposure leads to a decrease in serum dopamine, which in turn causes an increase in prolactin levels, thereby affecting the reproductive cycle. lodz.pl Furthermore, studies in mice have shown that this compound can reduce the expression of estrogen receptor α (ER-α) in the uterus and lower serum estradiol (B170435) levels, potentially contributing to embryo toxicity and pregnancy loss. lodz.pl
In males, occupational exposure has been shown to alter sexual hormone levels. Studies on factory workers have revealed significantly higher serum levels of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), coupled with lower levels of testosterone. researchgate.net These hormonal imbalances are associated with deleterious effects on sperm quality, including reduced viability and motility. researchgate.net
Beyond reproductive hormones, this compound exposure is also linked to thyroid disruption. mdpi.comnih.gov A decrease in thyroxine (T4) levels has been identified as a potential endocrine disruption effect. mdpi.com It is hypothesized that a metabolite of this compound, thiourea, may inhibit the activity of thyroid peroxidase (TPO), a critical enzyme in the synthesis of thyroid hormones. mdpi.com Another proposed mechanism involves the chelating effect of this compound metabolites, which could deplete essential divalent cations that act as cofactors for enzymes involved in hormone synthesis. ekb.eg For instance, dithiocarbamates, which can be formed from CS₂, are known to suppress the conversion of dopamine to norepinephrine, a key step in catecholamine synthesis. ekb.eg
Table 1: Summary of Endocrine Disruption Mechanisms and Effects of this compound
Endocrine System/Axis Observed Effect Proposed Mechanism Supporting Evidence/Findings Female Reproductive System Menstrual disturbances, earlier menopause, reduced fertility. lodz.pl Disruption of the hypothalamus-hypophysis-ovarian axis; diminished estrogen and progesterone secretion. lodz.pl Higher frequency of menstrual disorders in exposed women; reduced serum estrone, E2, and progesterone. lodz.pl Male Reproductive System Altered sex hormone levels; decreased sperm quality. Direct effects on testicular function and hormone synthesis. Increased serum FSH and LH, decreased testosterone in exposed male workers. Thyroid System Decreased thyroxine (T4) levels. industrialchemicals.gov.au Inhibition of thyroid peroxidase (TPO) by metabolites like thiourea. industrialchemicals.gov.au Identified as a likely endocrine disruption activity in systematic reviews. industrialchemicals.gov.au General Mechanisms Broad endocrine alterations. Chelation of essential metal cofactors by metabolites; induction of estrogen-metabolizing enzymes. [1, 23] Dithiocarbamate metabolites can interfere with enzymes requiring divalent cations.
Genotoxicity and Carcinogenicity Assessment
The genotoxic and carcinogenic potential of this compound has been evaluated in numerous studies and by international regulatory agencies. Based on the available evidence, this compound is not classified as a human carcinogen. cdc.govindustrialchemicals.gov.aunih.gov
Major international health organizations have not designated this compound as carcinogenic. The International Agency for Research on Cancer (IARC) places it in Group 3, "Unclassifiable as to carcinogenicity in humans," indicating inadequate evidence in humans and experimental animals. cdc.goveuropa.euwikipedia.org Similarly, the U.S. Environmental Protection Agency (EPA) and the National Toxicology Program (NTP) have not classified this compound for human carcinogenicity. cdc.govcdc.gov The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as A4, "Not classifiable as a human carcinogen." nih.gov The lack of evidence is partly due to inadequate data from long-term animal studies and conflicting results in human epidemiological studies, which are often confounded by exposure to multiple solvents. cdc.govtandfonline.com
The genotoxicity data for this compound are mixed, with most studies indicating a limited potential for inducing genetic damage. industrialchemicals.gov.au In vitro studies have generally shown that this compound does not cause point mutations in bacterial reverse mutation assays (e.g., Ames test) with Salmonella typhimurium or Escherichia coli, with or without metabolic activation. tandfonline.comwho.int Results from mammalian cell assays are more equivocal. Some studies have reported small or borderline increases in sister chromatid exchanges (SCE) and chromatid gaps in human lymphocytes, particularly with metabolic activation. tandfonline.com However, other research found no significant increase in unscheduled DNA synthesis in human cells. waocp.com A notable exception is a study that demonstrated a significant increase in chromosomal aberrations and breaks in human sperm exposed to this compound in vitro. tandfonline.comwho.int
In vivo studies have also yielded inconsistent results. industrialchemicals.gov.au Most studies in rats exposed via inhalation did not find a significant increase in chromosomal aberrations in bone marrow cells or in dominant lethal mutations. industrialchemicals.gov.autandfonline.com Conversely, one report indicated that oral exposure induced chromosomal aberrations in the bone marrow of female rats and their embryos, though the study's reporting limitations make it difficult to assess its validity. industrialchemicals.gov.aucanada.ca Studies on workers occupationally exposed to this compound have shown an increase in chromosomal aberrations, mostly of the chromatid-break type, in their peripheral blood lymphocytes. waocp.com
Table 2: Summary of Genotoxicity and Carcinogenicity Data for this compound
Assessment Type Test/System Result Reference Carcinogenicity Classification IARC Group 3: Unclassifiable as to carcinogenicity in humans. [3, 32] U.S. EPA & NTP Not evaluated/classified for human carcinogenicity. [3, 11] ACGIH A4: Not classifiable as a human carcinogen. capes.gov.br In Vitro Genotoxicity Bacterial Reverse Mutation (Ames Test) Negative (with and without metabolic activation). [5, 13] Sister Chromatid Exchange (Human Lymphocytes) Equivocal/Weak Positive (with metabolic activation). ekb.eg Chromosomal Aberrations (Human Lymphocytes) Equivocal/Weak Positive. ekb.eg Chromosomal Aberrations (Human Sperm) Positive. tandfonline.com In Vivo Genotoxicity Chromosomal Aberrations (Rat Bone Marrow, Inhalation) Negative. europa.eu Chromosomal Aberrations (Human Lymphocytes, Occupational Exposure) Positive. mdpi.com
Biomarkers of this compound Exposure and Effect
To monitor and assess the risks associated with this compound exposure, both biomarkers of exposure and biomarkers of effect are utilized. Biomarkers of exposure are used to quantify the internal dose of a chemical, while biomarkers of effect indicate early biological changes resulting from the exposure. cdc.gov
The most widely accepted and sensitive biomarker of exposure for this compound is 2-thiothiazolidine-4-carboxylic acid (TTCA) , a metabolite measured in urine. cdc.govcdc.govmdpi.com TTCA is formed when this compound reacts with glutathione in the body. cdc.gov Its concentration in end-of-shift urine samples correlates well with the time-weighted average (TWA) concentration of this compound in the air, making it a reliable indicator of recent exposure. cdc.govmdpi.com The ACGIH has established a Biological Exposure Index (BEI) for this compound based on urinary TTCA levels. mdpi.comcapes.gov.br However, the use of TTCA as a biomarker has limitations. Low levels of TTCA can be detected in the urine of unexposed individuals, as it can be influenced by dietary factors, particularly the consumption of brassica vegetables like cabbage and broccoli. oup.comresearchgate.net Additionally, its relatively short elimination half-life restricts its utility to assessing recent, rather than cumulative, exposure. oup.com Another potential urinary metabolite, 2-thioxothiazolidin-4-ylcarbonylglycine (TTCG), has been identified and may offer greater selectivity in differentiating exposure sources. researchgate.net
Direct measurement of this compound in blood or exhaled air is less common for monitoring due to the compound's volatility and reactivity, which complicate analysis and often show poor correlation with external exposure levels, especially at low concentrations. cdc.gov
Biomarkers of effect for this compound are less specific but can indicate potential health risks. Chronic exposure to this compound is known to cause a range of physiological effects, and measurable changes related to these effects can serve as biomarkers. cdc.gov The most prominent biomarkers of effect are related to:
Neurological Effects: Changes in nerve conduction velocity are a sensitive indicator of peripheral neuropathy induced by this compound. tandfonline.com
Cardiovascular Effects: Alterations in lipid homeostasis, such as increased levels of serum cholesterol and low-density lipoprotein cholesterol (LDL-C), are well-documented effects of chronic exposure and are considered biomarkers of increased cardiovascular risk. tandfonline.comcdc.gov
Genetic Damage: Increased frequency of chromosomal aberrations in peripheral lymphocytes can be used as a biomarker of effect, indicating genetic damage from exposure. waocp.com
These biomarkers of effect are often confounded by other factors like diet and lifestyle and generally occur with significant variance among exposed populations. cdc.gov
Table 3: Biomarkers for this compound ```html
| Biomarker Type | Biomarker | Matrix | Description and Significance | Limitations |
|---|---|---|---|---|
| Biomarker of Exposure | 2-thiothiazolidine-4-carboxylic acid (TTCA) | Urine | Primary and most sensitive biomarker for recent CS₂ exposure. Correlates well with airborne concentrations. [6, 8] Used for ACGIH BEI. nih.gov | Not specific; dietary sources (brassica vegetables) can interfere. wikipedia.org Short half-life reflects only recent exposure. wikipedia.org |
| 2-thioxothiazolidin-4-ylcarbonylglycine (TTCG) | Urine | A novel metabolite that may offer greater specificity than TTCA for differentiating exposure sources. | Less established than TTCA; requires further validation. | |
| Biomarker of Effect | Changes in Nerve Conduction Velocity | Nerve Tissue | Indicates peripheral neuropathy, a key toxic effect of CS₂. ekb.eg | Requires specialized neurophysiological testing; not specific to CS₂. |
| Altered Lipid Profile | Blood/Serum | Increased total cholesterol and LDL-C are indicators of cardiovascular risk associated with chronic exposure. cdc.gov | Nonspecific; influenced by diet, genetics, and other lifestyle factors. cdc.gov | |
| Chromosomal Aberrations | Blood (Lymphocytes) | Indicates genotoxic effect and potential long-term cancer risk. mdpi.com | Nonspecific; can be induced by other genotoxic agents and lifestyle factors (e.g., smoking). mdpi.com |
Table of Compounds Mentioned
Compound Name 2-thioxo-3-thiazolidine-4-carboxylic acid (TTCA) 2-thioxothiazolidin-4-ylcarbonylglycine (TTCG) This compound Carbon tetrachloride Dopamine Estradiol Estrogen Ethyl acetate Follicle-stimulating hormone (FSH) Glutathione Hexane Luteinizing hormone (LH) Norepinephrine Progesterone Prolactin Testosterone Thiourea Thyroxine (T4)
Industrial Applications and Associated Chemical Processes of Carbon Disulfide
Viscose Rayon and Cellophane Production: Chemical Principles and Evolution
The production of viscose rayon and cellophane represents one of the most significant historical and industrial uses of carbon disulfide, consuming a large portion of its annual production. wikipedia.orgatamanchemicals.com The process, known as the viscose process, transforms cellulose (B213188), a natural polymer found in wood pulp, into a soluble derivative that can be spun into fibers (rayon) or cast into films (cellophane). britannica.com
The core chemical principle involves the reaction of cellulose with a strong alkali, typically sodium hydroxide (B78521) (caustic soda), to produce alkali cellulose. This is followed by a crucial step called "xanthation," where the alkali cellulose is treated with this compound. wikipedia.orgbritannica.com This reaction forms sodium cellulose xanthate, a viscous, orange-colored solution from which the term "viscose" originates. wikipedia.orgbritannica.com
The chemical reaction is as follows: [Cellulose-OH] + NaOH → [Cellulose-O⁻Na⁺] [Cellulose-O⁻Na⁺] + CS₂ → [Cellulose-O-CSS⁻Na⁺] (Sodium Cellulose Xanthate)
This colloidal solution is then "ripened" and extruded through a spinneret into a bath of dilute sulfuric acid. The acid regenerates the cellulose by decomposing the xanthate, forming either a filament (rayon) or a sheet (cellophane), while releasing this compound and other sulfur compounds. wikipedia.orgbritannica.com
Over the years, the viscose process has faced scrutiny due to the high toxicity of this compound and the environmental release of sulfurous gases. atamanchemicals.comresearchgate.net This has led to the development of more modern, closed-loop manufacturing systems to minimize emissions and improve worker safety. researchgate.netfuturemarketinsights.com While still in use, particularly in regions with expanding textile industries, there is a continuous drive towards developing safer and more environmentally friendly alternative technologies for cellulose regeneration. futuremarketinsights.comtechsciresearch.com
Xanthate Synthesis and Applications (e.g., Froth Flotation)
This compound is a key reagent in the synthesis of xanthates, a class of organosulfur compounds widely used as collectors in the mining industry for froth flotation. wikipedia.orgmdpi.com Froth flotation is a process for selectively separating hydrophobic mineral particles from hydrophilic ones in an ore slurry. industrialchemicals.gov.au Xanthates are particularly effective for the recovery of sulfide (B99878) minerals, such as those of copper, lead, zinc, silver, and gold. mdpi.comindustrialchemicals.gov.au
Xanthate synthesis is a relatively straightforward reaction involving an alcohol, an alkali hydroxide (like sodium or potassium hydroxide), and this compound. wikipedia.orgbg.ac.rs The alcohol first reacts with the alkali hydroxide to form an alkoxide, which then nucleophilically attacks the this compound. wikipedia.orgwikipedia.org
The general synthesis reaction is: ROH + NaOH → RONa + H₂O RONa + CS₂ → ROCS₂Na (Sodium Alkyl Xanthate)
The choice of alcohol (e.g., ethanol (B145695), isopropanol, isobutanol, amyl alcohol) determines the specific type of xanthate produced, such as sodium ethyl xanthate (SEX) or sodium isobutyl xanthate (SIBX). mdpi.comwikipedia.org The length of the alkyl chain on the xanthate influences its collecting power and selectivity for different minerals. industrialchemicals.gov.au While effective, the traditional xanthate production process can be inefficient and environmentally problematic. mdpi.com Recent innovations focus on improving reaction yield and purity, such as using phase transfer catalysts or employing this compound itself as the solvent to create a more efficient and contained process. mdpi.comresearchgate.net
Commonly Produced Xanthates
| Xanthate Name | Abbreviation | Alcohol Precursor | Primary Application |
|---|---|---|---|
| Sodium Ethyl Xanthate | SEX | Ethanol | Flotation agent for copper, lead, gold, and zinc ores. industrialchemicals.gov.au |
| Sodium Isopropyl Xanthate | SIPX | Isopropanol | Flotation of sulfide minerals. bg.ac.rs |
| Sodium Isobutyl Xanthate | SIBX | Isobutanol | Flotation agent in mining. industrialchemicals.gov.au |
| Potassium Amyl Xanthate | PAX | Amyl Alcohol | Strong, non-selective collector for sulfide minerals. industrialchemicals.gov.au |
Precursor in Organic and Organosulfur Synthesis
This compound's electrophilic nature and the reactivity of its carbon-sulfur double bonds make it a valuable C1 and sulfur source in organic synthesis. wikipedia.orgrsc.org It serves as a building block for a wide array of sulfur-containing compounds. atamanchemicals.com
A major application of this compound is in the production of dithiocarbamates. wikipedia.orgatamanchemicals.com These compounds are synthesized through the reaction of this compound with primary or secondary amines in the presence of a base. wikipedia.orgmdpi.com
The general synthesis reaction is: 2 R₂NH + CS₂ → [R₂NH₂⁺][R₂NCS₂⁻] (Dialkyl Dithiocarbamate (B8719985) Salt)
Dithiocarbamates have found extensive use in agriculture as fungicides, herbicides, and soil fumigants. industryarc.comdatabridgemarketresearch.com For example, metam (B94612) sodium (sodium N-methyldithiocarbamate) is a widely used soil sterilant. wikipedia.orgdatabridgemarketresearch.com The ability of dithiocarbamates to chelate metals is fundamental to their biological activity. mdpi.com In addition to their agricultural uses, dithiocarbamate derivatives are intermediates in the synthesis of some pharmaceuticals and are used as accelerators in the vulcanization of rubber. atamanchemicals.comamarischemicalsolutions.com
This compound is a precursor to various other organosulfur compounds. britannica.com For instance, its reaction with sodium sulfide yields sodium trithiocarbonate (B1256668). wikipedia.org It has also been used to produce thiocyanates and as a starting material for carbon tetrachloride, although the latter process has been largely discontinued (B1498344) due to environmental concerns. futuremarketinsights.com
Recent research explores the use of this compound in novel polymerization reactions. For example, it can be copolymerized with episulfides to create poly(trithiocarbonate)s, which are sulfur-rich polymers with potential applications in materials science due to their high refractive indices and degradable nature. rsc.org Under different catalytic conditions, the reaction can be directed to form cyclic trithiocarbonates. rsc.org
Role as a Solvent in Industrial and Laboratory Contexts
This compound is a non-polar solvent capable of dissolving a wide range of substances that are insoluble in water. atamanchemicals.com Historically, it was used extensively for the extraction of fats, oils, and waxes from various sources. britannica.com It is an excellent solvent for sulfur, phosphorus, selenium, bromine, and iodine. atamanchemicals.com
In industrial settings, its solvent properties are utilized in the manufacturing of rubber, resins, and adhesives for food packaging. In the laboratory, it is used as a solvent for chemical reactions and in analytical techniques such as gas chromatography. amarischemicalsolutions.commdpi.com However, due to its high flammability, low flash point, and toxicity, its use as a solvent has been replaced in many applications by less hazardous alternatives. mdpi.com
Properties of this compound as a Solvent
| Property | Value | Significance |
|---|---|---|
| Polarity | Non-polar | Effective for dissolving non-polar substances like oils, fats, and sulfur. atamanchemicals.com |
| Boiling Point | 46.3 °C | High volatility, evaporates quickly at room temperature. britannica.commdpi.com |
| Solubility in Water | Slightly soluble | Forms a separate layer as it is denser than water. |
| Miscibility | Miscible with ethanol, ether, benzene (B151609), chloroform. | Can be used in mixed solvent systems. |
Emerging and Niche Applications
Beyond its large-scale industrial uses, this compound has several niche applications. wikipedia.org It has been employed as a fumigant for grains, nursery stock, and in fresh fruit conservation to protect against insects and nematodes. wikipedia.orgatamanchemicals.com Its vapors are toxic to many pests at relatively low concentrations. databridgemarketresearch.com
Other specialized uses include:
Rubber Vulcanization: As a precursor to dithiocarbamates and other accelerators that are critical in the process of curing rubber. mdpi.com
Carbon Nanotube Purification: It has been used as a solvent for cleaning and purifying single-walled carbon nanotubes. atamanchemicals.comdatabridgemarketresearch.com
Chemical Synthesis: It is used to synthesize thioketones and other specialized reagents for laboratory use. amarischemicalsolutions.com
Polymer Science: As a C1 resource for creating sulfur-containing polymers like poly(trithiocarbonate)s. rsc.org
While some traditional applications have declined due to safety and environmental regulations, the unique reactivity of this compound continues to make it valuable in specialized and emerging areas of chemical and materials science. futuremarketinsights.com
Polymer Synthesis (e.g., Polytrithiocarbonates)
This compound (CS₂) is a versatile C1 building block utilized in the synthesis of sulfur-rich polymers, most notably polytrithiocarbonates. These polymers have garnered significant interest due to their unique properties, including high refractive indices, potential for chemical recycling, and diverse thermal and mechanical characteristics. researchgate.netacs.orgresearchgate.net The incorporation of trithiocarbonate groups into the polymer backbone is primarily achieved through two main synthetic routes: the copolymerization of episulfides with CS₂ and the polycondensation of dithiols, CS₂, and alkyl dihalides. researchgate.netacs.org
The copolymerization of this compound with episulfides (thiiranes) represents a direct method for creating polytrithiocarbonates. researchgate.net This reaction can be precisely controlled through the selection of initiators to yield either linear polymers or cyclic trithiocarbonates. rsc.orgrsc.org For instance, the use of initiators like bis(triphenylphosphine)iminium chloride (PPNCl) or phosphazene benzoxide with episulfides and CS₂ can lead to the formation of perfectly alternating linear poly(trithiocarbonate)s. rsc.orgkaust.edu.sa Conversely, employing tetrabutylammonium (B224687) halide as an initiator under similar conditions tends to favor the production of cyclic trithiocarbonates. rsc.orgrsc.org The choice of episulfide monomer, such as propylene (B89431) sulfide or ethylene (B1197577) sulfide, also influences the properties and selectivity of the resulting polymer. rsc.org
Another significant strategy involves the polycondensation reaction of α,ω-dibromoalkanes with this compound, often mediated by a base. sci-hub.seresearchgate.net One approach involves reacting CS₂ with a base like cesium carbonate to form trithiocarbonate anions, which then react with a dibromide compound. sci-hub.se An alternative method utilizes an anion exchange resin to generate the trithiocarbonate anions on a solid support. sci-hub.se A more recent development is the one-pot multicomponent tandem polymerization of CS₂, dithiols, and alkyl dihalides, which allows for the synthesis of a wide array of polytrithiocarbonates with tunable structures and high molecular weights under mild conditions. acs.org This method's robustness and efficiency open avenues for creating functional materials with tailored mechanical, thermal, and luminescent properties. acs.org
Table 1: Synthesis Strategies for Polytrithiocarbonates using this compound
| Synthesis Strategy | Monomers/Reactants | Catalyst/Initiator | Key Features/Findings | Resulting Product |
|---|---|---|---|---|
| Copolymerization | This compound, Episulfides (e.g., Propylene Sulfide, Ethylene Sulfide) | PPNCl, Phosphazene Benzoxide, Tetrabutylammonium Halide | Initiator selection controls selectivity between linear and cyclic products. rsc.orgrsc.org Reaction conditions influence polymer properties. rsc.org | Linear or Cyclic Poly(trithiocarbonate)s |
| Polycondensation | This compound, Dimethyl 2,6-dibromoheptanedioate | Cesium Carbonate, Anion Exchange Resin | Can be used to prepare polyfunctional RAFT agents. sci-hub.se Resin-based method allows for fractionation of products. sci-hub.se | Polyfunctional Polytrithiocarbonates |
| Multicomponent Tandem Polymerization (MCTP) | This compound, Dithiols, Alkyl Halides | K₂CO₃ | Robust, efficient, and performed under mild conditions (room temperature). acs.org Allows for diverse and tunable polymer structures. acs.org | High Molecular Weight Polytrithiocarbonates |
Carbon Nanotube Purification
The exceptional properties of carbon nanotubes (CNTs) are often contingent on their purity. As-synthesized CNTs are typically contaminated with byproducts such as amorphous carbon, fullerenes, and residual metal catalysts from the production process. nasa.govnanoient.org this compound plays a crucial role in the purification of CNTs, primarily by acting as a solvent to selectively remove certain impurities. nasa.govinflibnet.ac.in
One of the primary methods for CNT purification involves solvent extraction. nasa.gov Fullerenes and some hydrocarbons, which are common impurities, exhibit solubility in organic solvents like this compound. nasa.gov By washing or soaking the raw CNT material in CS₂, these soluble impurities can be effectively dissolved and separated, leaving behind the purified nanotubes. inflibnet.ac.in This process is often a key step in a multi-stage purification procedure that may also include acid treatments and thermal annealing to remove other types of contaminants. nasa.govresearchgate.net
A more advanced purification technique is sulfidative purification. This method involves the direct reaction of sulfur with carbonaceous impurities at elevated temperatures (around 300 °C) in a vacuum. acs.org The sulfur selectively reacts with the more reactive amorphous carbon impurities to form this compound gas (C + 2S → CS₂), which is then removed. acs.org This process has been shown to be highly effective in cleaning the surface of CNTs without damaging the nanotube structure itself, as confirmed by Raman spectroscopy and transmission electron microscopy. acs.org The sulfidation method is particularly advantageous for CNTs integrated into electronic devices, as it avoids the potentially damaging effects of harsh oxidative treatments. acs.org
Table 2: this compound in Carbon Nanotube Purification
| Purification Method | Role of this compound | Impurities Removed | Process Description | Key Findings |
|---|---|---|---|---|
| Solvent Extraction | Solvent | Fullerenes, Hydrocarbons | Raw CNT material is washed or soaked in CS₂. The soluble impurities dissolve and are separated from the insoluble CNTs. nasa.govinflibnet.ac.in | Effective for removing soluble carbon-based impurities. nasa.gov Often used in conjunction with other purification steps. researchgate.net |
| Sulfidative Purification | Reaction Product | Amorphous Carbon | Sulfur is heated with impure CNTs in a vacuum. Sulfur reacts with amorphous carbon to form CS₂ gas, which is then evacuated. acs.org | Selectively removes carbonaceous impurities without damaging CNTs. acs.org Improves the electrical characteristics of CNT-based devices. acs.org |
Remediation and Mitigation Strategies for Carbon Disulfide Contamination
Environmental Remediation Technologies
Environmental remediation for carbon disulfide involves various technologies aimed at removing or neutralizing the contaminant from different environmental media. These technologies are broadly categorized into bioremediation and physical-chemical methods like adsorption. The choice of technology often depends on the concentration of the contaminant, the medium (soil, water, or air), and site-specific conditions.
Bioremediation is an environmentally friendly approach that utilizes microorganisms to degrade toxic compounds into less harmful substances such as water and carbon dioxide. ecocycle.co.jp For this compound, this involves stimulating indigenous microbial populations or introducing specialized microbes to break down the contaminant in soil and groundwater. ecocycle.co.jpgoogle.com Studies using microcosms with soil and groundwater from contaminated sites have demonstrated that CS2 degradation is significantly greater in the presence of natural microbial populations compared to sterilized samples, indicating that biological processes play a crucial role. researchgate.net
Research has confirmed that under anaerobic conditions, microorganisms can effectively degrade this compound. researchgate.net This biodegradation often proceeds through intermediate compounds.
Biofiltration is considered a cost-effective and eco-friendly alternative to conventional physical-chemical methods, which can have high energy consumption or produce secondary waste streams. cdnsciencepub.com Full-scale biofilter systems have been successfully implemented, demonstrating high removal efficiencies for both this compound and hydrogen sulfide (B99878). researchgate.netnucon-int.com
| Parameter | Value | Source(s) |
| Technology | Biofiltration | researchgate.net |
| Target Pollutants | This compound (CS2), Hydrogen Sulfide (H2S) | nucon-int.com |
| Mechanism | Aerobic biodegradation by microbial biofilm | researchgate.net |
| Reported Removal Efficiency | 95% to 98% | nucon-int.com |
| Key Advantage | Cost-effective, eco-friendly, no secondary waste | cdnsciencepub.com |
Natural attenuation refers to the reduction of contaminant concentrations in the environment through natural processes without human intervention. For this compound, studies have shown significant potential for biological degradation in both soil and groundwater, suggesting that monitored natural attenuation can be a viable remedial strategy at some contaminated sites. researchgate.netresearchgate.net
Microcosm experiments using CS2-contaminated soil and groundwater have demonstrated that indigenous microorganisms can degrade the compound. researchgate.net The process involves the transformation of this compound into intermediates like carbonyl sulfide (COS) and hydrogen sulfide (H2S), which are further processed by the microbial community. researchgate.net The identification of these by-products in the field can serve as an indicator that natural biodegradation of CS2 is occurring. researchgate.netresearchgate.net
Table: Findings from a CS2 Biodegradation Microcosm Study
| Parameter | Finding | Source(s) |
|---|---|---|
| Conditions | Anaerobic, using contaminated soil and groundwater | researchgate.net |
| First-Order Degradation Rate (Soil) | 1.25 x 10⁻² h⁻¹ | researchgate.net |
| Identified Intermediates | Carbonyl sulfide (COS), Hydrogen sulfide (H2S) | researchgate.net |
| ¹³C/¹²C Isotope Enrichment (Soil + Groundwater) | -7.5 ± 0.8 ‰ | researchgate.net |
| ¹³C/¹²C Isotope Enrichment (Groundwater alone) | -23.0 ± 2.1 ‰ | researchgate.net |
The effectiveness of bioremediation relies on the metabolic capabilities of specific microorganisms. Research has focused on identifying and optimizing microbial strains that can efficiently degrade this compound. Several types of bacteria and fungi have been shown to break down CS2 and other sulfur compounds. oup.comfrontiersin.org
Acidophilic bacteria, particularly strains of Acidithiobacillus thiooxidans, are prominent in the biodegradation of CS2, especially in the acidic conditions found in some biofilters. nih.gov These bacteria hydrolyze CS2 in a two-step process, first to carbonyl sulfide and hydrogen sulfide, and then to carbon dioxide and more hydrogen sulfide. nih.gov The resulting H2S is oxidized to sulfuric acid, providing energy for the bacteria. nih.gov Other bacterial genera implicated in CS2 degradation include Thiobacillus, Pseudomonas, and Rhodococcus. researchgate.netbiorxiv.org Fungi such as Fusarium solani and various Trichoderma species have also been identified as capable of degrading sulfur compounds. oup.com
Table: Examples of Microorganisms Involved in this compound Degradation
| Microorganism Genus/Species | Type | Environment/Use | Key Function | Source(s) |
|---|---|---|---|---|
| Acidithiobacillus thiooxidans | Bacterium | Biotrickling filters | Hydrolyzes CS2 to COS and H2S under acidic conditions | nih.gov |
| Thiobacillus sp. | Bacterium | Environmental isolates | Oxidizes CS2 as an energy source | researchgate.net |
| Fusarium solani | Fungus | Isolated from stone | Degrades carbonyl sulfide (COS) | oup.com |
| Trichoderma sp. | Fungus | Isolated from forest soil | High degradation activity for carbonyl sulfide (COS) | oup.com |
Adsorption is a physical-chemical process where contaminants are removed from a fluid phase (gas or liquid) by adhering to the surface of a solid material. This method is commonly used to treat air and water streams containing this compound. google.com
Activated carbon is the most widely used adsorbent for removing this compound, particularly from air streams. nucon-int.comzghjkx.com.cn Its high surface area and porous structure provide numerous sites for CS2 molecules to be physically adsorbed. google.com
However, the performance of activated carbon can be significantly affected by process conditions. The presence of water vapor (humidity) and hydrogen sulfide can reduce the adsorption capacity for this compound. nucon-int.comzghjkx.com.cn Water molecules can compete for adsorption sites, especially on activated carbon that has oxygen-containing functional groups. zghjkx.com.cn Hydrogen sulfide can react on the carbon surface to form by-products like elemental sulfur, which can block pores and reduce the available surface area. zghjkx.com.cn Research shows that pre-adsorbed H2S can decrease the specific surface area and total pore volume by over 50%. zghjkx.com.cn
To enhance performance, modifications to activated carbon are being explored. Simulation studies have shown that introducing hydroxyl functional groups to the activated carbon structure can improve its adsorption capacity for this compound molecules. nih.govmdpi.com
Table: Factors Influencing Activated Carbon Adsorption of CS2
| Factor | Impact on Adsorption Capacity | Mechanism | Source(s) |
|---|---|---|---|
| High Relative Humidity (>50%) | Significant reduction | Water vapor competes with CS2 for adsorption sites. | nucon-int.com |
| High Temperature (>80 °F) | Significant reduction | Reduces the efficiency of the physical adsorption process. | nucon-int.com |
| Presence of Hydrogen Sulfide (H2S) | Dramatic reduction | H2S reacts on the carbon surface, forming by-products that block pores. | zghjkx.com.cn |
| Hydroxyl Group Modification | Improvement | Provides more polar adsorption sites, enhancing interaction with CS2. | nih.govmdpi.com |
Adsorption-Based Removal Systems
Surface Modification for Enhanced Adsorption
The efficacy of adsorption as a remediation technique for this compound is significantly improved by modifying the surface of adsorbent materials. Research has focused on altering the surface chemistry of materials like activated carbon to increase their affinity for CS2.
One area of investigation involves the introduction of functional groups to the adsorbent's surface. A simulation study using grand canonical Monte Carlo (GCMC) and molecular dynamics (MD) explored the use of hydroxyl-modified activated carbon for CS2 adsorption. The study found that the introduction of hydroxyl functional groups improved the adsorption capacity of activated carbon for this compound. mdpi.com The adsorption capacity was observed to increase with a higher content of hydroxyl groups. mdpi.com For instance, an activated carbon model with a 50% hydroxyl content adsorbed the highest number of this compound molecules in the simulation. mdpi.com However, the adsorption efficiency, a measure of performance under specific conditions, was found to be optimal at a 25% hydroxyl content at 318 K and atmospheric pressure. mdpi.com
Another approach involves the impregnation of activated carbon with metal complexes. A study on activated carbon modified by copper and cobalt sulfonated phthalocyanine (B1677752) (ACCu–CoSPc) demonstrated significantly enhanced adsorption of CS2 under micro-oxygen conditions. researchgate.net The modified adsorbent likely acts as a catalyst in an adsorption/oxidation process on its surface. researchgate.net The optimal temperature for CS2 removal in this system was found to be 20°C. researchgate.net
Furthermore, this compound itself has been used as a functionalizing agent to modify the surface of other materials for different applications, which provides insights into its reactive nature and potential binding mechanisms. For example, graphene oxide (GO) functionalized with CS2 (GOCS) showed a significant enhancement in its capacity to adsorb lead (Pb(II)) from aqueous solutions. nih.gov This modification introduced new sulfur-containing functional groups that improved the adsorption capacity by 31% compared to unmodified GO. nih.gov
Table 1: Enhanced Adsorption of this compound via Surface Modification
| Adsorbent Material | Surface Modification | Key Research Findings | Reference |
|---|---|---|---|
| Activated Carbon | Hydroxyl Modification | Introduction of hydroxyl groups enhances CS2 adsorption capacity. Adsorption capacity increases with hydroxyl content, while efficiency is optimal at a 25% modification level under specific conditions. | mdpi.com |
| Activated Carbon | Copper and Cobalt Sulfonated Phthalocyanine (CoSPc) Impregnation | Significantly enhanced adsorption ability for CS2 under micro-oxygen conditions, with an optimal reaction temperature of 20°C. The material likely acts as a catalyst. | researchgate.net |
| Graphene Oxide (GO) | CS2 Functionalization (for Pb(II) adsorption) | Demonstrates the reactivity of CS2 for surface modification, introducing sulfur-containing functional groups that significantly increase the adsorption capacity for other pollutants like lead. | nih.gov |
Occupational Exposure Control Strategies
To protect workers from the health risks associated with this compound, a hierarchy of control measures is implemented in occupational settings. These strategies prioritize engineering controls and substitution to eliminate or minimize exposure at the source.
Engineering Controls and Ventilation Systems
Engineering controls are physical changes to the workplace that isolate or remove the hazard. For this compound, these primarily involve ventilation and process enclosure. nj.govwho.int
Local Exhaust Ventilation (LEV): This is a primary engineering control that captures emissions at their source before they can disperse into the workplace air. nj.govairgas.comdutscher.com Fume hoods are a critical type of LEV used in laboratories to draw air and hazardous contaminants away from the operator. mdpi.comresearchgate.net For industrial processes, enclosing the machinery and using exhaust ventilation to remove CS2 vapors is a key strategy. who.int
General (Dilution) Ventilation: This involves bringing in fresh air to dilute the concentration of contaminants in the workroom. nj.govresource.org Because this compound vapor is more than twice as heavy as air, ventilation systems should be designed with down-draft or lateral-draft airflow to effectively remove it from the lower levels of a room. resource.org It is crucial that the exhausted air is not recirculated. resource.org
Process Enclosure: Enclosing chemical processes that use this compound is a highly effective way to prevent worker exposure. nj.govwho.int This can be combined with LEV to ensure any leaks are contained. who.int In viscose manufacturing, for example, enclosing the sulfidizing and spinning machines is a recommended practice. who.int
Real-time monitoring systems for CS2 and hydrogen sulfide are often installed in critical locations within plants. These systems can trigger an alarm if concentrations exceed safe limits, prompting immediate action. livabybirlacellulose.com
Table 2: Engineering Controls for this compound Exposure
| Control Method | Description | Application Examples | Reference |
|---|---|---|---|
| Local Exhaust Ventilation (LEV) | Captures contaminants at or near the source of generation. | Fume hoods in laboratories, exhaust systems on spinning machines in viscose plants. | nj.govwho.intdutscher.commdpi.com |
| General (Dilution) Ventilation | Reduces the concentration of airborne contaminants by mixing with fresh air. | Special down-draft or lateral ventilation in storage and work rooms due to the high density of CS2 vapor. | nj.govresource.org |
| Process Enclosure | Contains the chemical process to prevent the release of hazardous substances into the work environment. | Enclosing sulfidizing processes and spinning/washing machines in the viscose industry. | nj.govwho.int |
Substitution with Safer Alternatives
Replacing a hazardous substance with a less hazardous one is a fundamental principle of occupational health and safety. Efforts have been made to find safer alternatives for this compound in various applications. nj.govmdpi.com
In laboratory settings, this compound is often used as a solvent for desorbing volatile organic compounds (VOCs) from activated charcoal for analysis. mdpi.com Research has shown that safer solvents can be used in conjunction with techniques like accelerated solvent extraction (ASE). mdpi.comresearchgate.net For example, acetone (B3395972) has been identified as a viable alternative to CS2 for the chemical removal of VOCs from activated charcoal, offering a safer desorption process without compromising analytical performance. mdpi.comresearchgate.net Dichloromethane has also been explored as a substitute in soxhlet extraction methods. rsc.org
In the industrial sector, particularly in the production of regenerated cellulose (B213188) fibers, alternatives to the traditional viscose process that relies on this compound exist. The lyocell process, for instance, uses a different, less hazardous solvent. wikipedia.org However, its wider adoption has been limited by higher production costs compared to the viscose process. wikipedia.org
Table 3: Substitution of this compound with Safer Alternatives
| Original Use of this compound | Safer Alternative | Context/Comments | Reference |
|---|---|---|---|
| Solvent for desorption of VOCs from activated charcoal in laboratories. | Acetone with Accelerated Solvent Extraction (ASE). | Offers a safer alternative for laboratory workers without compromising analytical performance. | mdpi.comresearchgate.net |
| Solvent for soxhlet extraction of BTEX compounds. | Dichloromethane (CH2Cl2). | Shown to be an efficient alternative to CS2 for this specific laboratory extraction method. | rsc.org |
| Solvent in the production of regenerated cellulose fibers (viscose process). | Lyocell process (uses a different solvent). | An existing alternative manufacturing process that avoids the use of CS2, though it is currently more expensive. | wikipedia.org |
Computational and Theoretical Studies of Carbon Disulfide
Quantum Chemical Calculations of Reactivity and Mechanisms.researchgate.netnih.govtyut.edu.cnresearchgate.netresearchgate.net
Quantum chemical calculations have been instrumental in elucidating the intricate details of carbon disulfide's chemical behavior. By solving the electronic Schrödinger equation, these methods provide a fundamental understanding of the forces that govern its reactions.
Potential Energy Surface Analysis.acs.orgmurdoch.edu.auresearchgate.netresearchgate.netaip.org
The potential energy surface (PES) is a cornerstone of theoretical chemistry, providing a landscape that maps the energy of a system as a function of its atomic coordinates. For reactions involving CS₂, analyzing the PES reveals the most likely pathways from reactants to products, including the identification of stable intermediates and high-energy transition states.
Detailed PES explorations have been conducted for various reactions of CS₂. For instance, in the reaction of the silaformyl anion (HSiO⁻) with CS₂, theoretical investigations at the B3LYP/6-311++G(d,p) level have mapped out complex reaction channels. acs.org These studies have shown that multiple products are both thermodynamically and kinetically accessible through various pathways involving ion-molecule complexes and three- and four-membered ring intermediates. acs.org Similarly, the PES for the atmospheric oxidation of CS₂ by the hydroxyl radical (OH) has been explored, identifying the transition states for OH addition to both the sulfur and carbon atoms. murdoch.edu.au In the reaction of a sulfur atom with CS₂, the lowest singlet and triplet potential energy surfaces were investigated, revealing that while the reactants and products are more stable in their triplet state, the intermediate CS₃ complex is more stable in its singlet state, leading to complex surface crossings. aip.org
Transition State Theory Applications.researchgate.netcore.ac.ukstudysmarter.co.uksolubilityofthings.com
Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. studysmarter.co.uksolubilityofthings.com It posits that the reaction rate is determined by the concentration of the activated complex at the transition state, the highest point on the reaction's energy profile. studysmarter.co.uksolubilityofthings.com
Ab Initio and DFT Studies of Reaction Pathways.researchgate.netnih.govtyut.edu.cnresearchgate.netresearchgate.net
Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum chemical methods for studying reaction pathways. Ab initio methods are based on first principles without empirical parameters, while DFT methods approximate the complex many-electron problem by focusing on the electron density. solubilityofthings.com
Numerous studies have utilized these methods to investigate the mechanisms of CS₂ reactions. For example, DFT calculations have been used to elucidate the detailed mechanism of amide bond formation that involves a CS₂-releasing 1,3-acyl transfer. nih.gov These studies revealed that the reaction proceeds through the nucleophilic addition of a dithiocarbamic acid to a thiocarboxylic acid, followed by H₂S elimination, a rate-determining 1,3-acyl transfer, and finally, the release of CS₂. nih.gov
The hydrolysis of CS₂ has also been a focus of DFT studies. tyut.edu.cnresearchgate.netresearchgate.net These investigations have explored both one-step and two-step mechanisms, concluding that the hydrolysis can proceed via the formation of carbonyl sulfide (B99878) (COS) as an intermediate. tyut.edu.cnresearchgate.net The reaction of CS₂ with the Criegee intermediates CH₂OO and (CH₃)₂COO has been explored using M06-2X, G4, and W1RO quantum-chemical methods, revealing a concerted mechanism where CS₂ adds to the Criegee intermediate to form a primary cyclic adduct. researchgate.net Furthermore, the water-catalyzed hydrolysis of CS₂ has been investigated using ab initio methods at the MP2 level, showing that the reaction is significantly facilitated by the cooperative effects of water molecules. researchgate.net
Molecular Dynamics and Monte Carlo Simulations.mdpi.comnih.govmagtechjournal.comresearchgate.net
While quantum chemical methods are excellent for studying the details of individual reaction steps, molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for investigating the behavior of larger systems over longer timescales. These methods are particularly useful for studying phenomena like adsorption and diffusion.
Adsorption Behavior Modeling.mdpi.comnih.govmagtechjournal.comresearchgate.net
Grand Canonical Monte Carlo (GCMC) simulations are frequently used to model the adsorption of gases onto solid surfaces. mdpi.comnih.gov In the case of CS₂, GCMC simulations have been employed to study its adsorption on materials like activated carbon and metal-organic frameworks (MOFs). mdpi.comnih.govmagtechjournal.com
One study used GCMC and MD simulations to investigate the adsorption of CS₂ on hydroxyl-modified activated carbon. mdpi.comnih.govresearchgate.net The results indicated that introducing hydroxyl functional groups enhances the adsorption capacity. mdpi.comnih.govresearchgate.net Simulations showed that an activated carbon model with a 25% hydroxyl modification exhibited the best adsorption performance for CS₂ at 318 K and atmospheric pressure. mdpi.comnih.govresearchgate.net Another study utilized GCMC and MD methods to explore the adsorption of CS₂ on Mg-MOF-74, finding that its adsorption capacity is higher than that of traditional materials like activated carbon and zeolites. magtechjournal.com
Diffusion Characteristics.mdpi.comnih.govresearchgate.net
Molecular dynamics simulations can provide detailed insights into the diffusion of molecules within a material. For CS₂, MD simulations have been used to calculate its diffusion coefficient in various porous materials.
In the study of CS₂ adsorption on hydroxyl-modified activated carbon, MD simulations revealed that changes in the porosity, accessible surface area, and pore diameter of the activated carbon models led to significant differences in the diffusion coefficient of CS₂ molecules. mdpi.comnih.govresearchgate.net The diffusion coefficients varied depending on the level of hydroxyl modification. researchgate.net
Table of Calculated Diffusion Coefficients of this compound in Activated Carbon with Different Hydroxyl Contents This table is interactive. Click on the headers to sort the data.
| Model | Hydroxyl Content (%) | Diffusion Coefficient (×10⁻⁵ cm²/s) |
|---|---|---|
| AC1 | 0 | 1.125 |
| AC2 | 12.5 | 1.037 |
| AC3 | 25 | 1.368 |
| AC4 | 35 | 1.224 |
| AC5 | 50 | 1.487 |
Data sourced from a simulation study on CS₂ adsorption. researchgate.net
Modeling of Atmospheric Chemistry and Transport
Computational and theoretical studies are crucial for understanding the atmospheric journey of this compound (CS₂), a significant compound in the global sulfur cycle. These models help to simulate its movement, chemical transformations, and ultimate fate in the atmosphere.
Chemistry Transport Models (e.g., STOCHEM-CRI)
Three-dimensional (3-D) Chemistry Transport Models (CTMs) are sophisticated computational tools used to investigate the distribution and annual fluxes of atmospheric compounds like this compound. aimspress.comsemanticscholar.org One such model is STOCHEM-CRI, a global 3-D CTM that provides detailed insights into the atmospheric chemistry of CS₂. aimspress.comresearchgate.netresearcher.lifeexlibrisgroup.com
The chemical mechanism within the STOCHEM model is the Common Representative Intermediates (CRI) mechanism. aimspress.com Specifically, the CRI v2-R5 version has been utilized in studies of this compound. aimspress.com This version was developed by comparing and optimizing its performance for individual compounds against the Master Chemical Mechanism (MCM), with ozone production as a key evaluation criterion. aimspress.com The CRI v2-R5 mechanism includes 231 chemical species and 630 reactions, showing excellent agreement with the MCM across a wide range of nitrogen oxide (NOₓ) levels. aimspress.com
The model also reveals the global distribution of CS₂. The highest concentrations are found over the continental landmasses of the Northern Hemisphere, which points to significant anthropogenic sources. aimspress.comresearchgate.netresearcher.life Seasonal variations are pronounced; peak concentrations in anthropogenic source regions can reach up to 20 parts per trillion (ppt) during June-July-August and increase to 40 ppt (B1677978) in December-January-February, a consequence of lower OH concentrations in the winter months. aimspress.comresearchgate.net In contrast, oceanic regions generally show low CS₂ levels of less than 2 ppt. aimspress.comresearchgate.netresearcher.life
Furthermore, the oxidation of CS₂ by OH radicals is a substantial source of atmospheric carbonyl sulfide (OCS), another important sulfur compound. aimspress.comresearchgate.netresearcher.life The STOCHEM-CRI model estimates that this process can produce approximately 0.58 Tg/yr of OCS globally. aimspress.com
Global Budget and Lifetime Estimations
Studies using the STOCHEM-CRI model have calculated the global burden of CS₂ to be in the range of 6.1 to 19.2 Teragrams (Tg). aimspress.comresearchgate.netresearcher.life The atmospheric lifetime of CS₂ is determined to be relatively short, estimated to be between 2.8 and 3.4 days. aimspress.comresearchgate.netresearcher.life Other modeling studies that incorporate photo-oxidation pathways also estimate a short lifetime of 2 to 3 days. jst.go.jp This short lifetime is consistent with observations of significant variations in CS₂ concentration with altitude. murdoch.edu.au
The primary removal processes for atmospheric CS₂, as identified by modeling studies, are summarized in the table below.
| Removal Process | Percentage of Total Loss |
| Oxidation by OH radical | 76 - 88% |
| Dry Deposition | 11 - 24% |
| Photolysis | Negligible |
| Data derived from STOCHEM-CRI model analysis. aimspress.comresearchgate.netresearcher.life |
Despite the detailed analysis, comparisons between model results and actual atmospheric measurements often show that models underpredict CS₂ concentrations. aimspress.comresearchgate.net This discrepancy suggests that the emission sources of CS₂ may be underestimated in current inventories, indicating the potential for larger sources than previously thought. aimspress.comresearchgate.net
The oxidation of CS₂ is a critical component of the global sulfur cycle, as it is a major precursor to carbonyl sulfide (OCS). jst.go.jpcsic.es OCS is the most abundant and long-lived sulfur gas in the atmosphere and contributes to the stratospheric sulfate (B86663) aerosol layer. jst.go.jpcsic.es Modeling indicates that CS₂ oxidation accounts for a significant portion of the global OCS budget, with some estimates suggesting it contributes to about 40.9% of OCS sources. jst.go.jp
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to predict the toxicological properties of chemicals based on their molecular structure. These approaches are valuable for prioritizing chemicals for further testing and for regulatory assessment, especially when experimental data is lacking. researchgate.net
For this compound, SAR and QSAR models are used to predict various toxic effects. In SAR, the toxicity is predicted based on the presence of specific structural fragments or alerts. This compound is identified as having a structural alert for neurotoxicity. europa.eu Independent expert committees have also classified this compound as a compound that can cause developmental, female reproductive, and male reproductive toxicity based on its chemical properties. nih.gov
QSAR models go a step further by creating a mathematical relationship between the chemical structure and a specific toxicological endpoint. These models use molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict toxicity. researchgate.net For instance, QSAR models have been developed to estimate the Lowest-Observed-Adverse-Effect Level (LOAEL), a measure of chronic toxicity. researchgate.net Software suites like TOPKAT can generate LOAEL estimates for chemicals like this compound. researchgate.net
The development of QSAR models often involves identifying key molecular descriptors that correlate with toxicity. While specific QSAR equations for this compound are proprietary or published within specific studies, the general approach involves parameters related to hydrophobicity, electronic effects (like charge and electronegativity), and steric properties. europa.eusci-hub.se For example, in developing QSAR models for pesticides, descriptors related to molecular weight, polarity, and atom connectivity have been found to be important in predicting toxicity. sci-hub.se Although not specific to CS₂, these principles guide the development of models applicable to a wide range of chemicals, including industrial solvents like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
